physicochemical properties and molecular weight of 2-mercapto-4-methyl-5-hydroxyethylthiazole
Title: Physicochemical Profiling and Analytical Methodologies for 2-Mercapto-4-methyl-5-hydroxyethylthiazole Executive Summary In the landscape of heterocyclic chemistry and vitamin biosynthesis, 2-mercapto-4-methyl-5-hy...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Physicochemical Profiling and Analytical Methodologies for 2-Mercapto-4-methyl-5-hydroxyethylthiazole
Executive Summary
In the landscape of heterocyclic chemistry and vitamin biosynthesis, 2-mercapto-4-methyl-5-hydroxyethylthiazole (also designated as 5-(2-hydroxyethyl)-4-methylthiazole-2-thiol) occupies a critical niche. Registered under CAS No. 1124-01-2 , this compound is a highly reactive, sulfur-rich structural analog of the thiazole moiety found in thiamine (Vitamin B1)[1].
As a Senior Application Scientist, I frequently encounter challenges in handling polyfunctional heterocycles. This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, structural dynamics, and validated laboratory workflows for 2-mercapto-4-methyl-5-hydroxyethylthiazole. By understanding the interplay between its tautomeric states and its molecular weight, researchers can optimize its use as a synthetic intermediate and prevent degradation during analytical characterization.
Physicochemical Properties & Structural Dynamics
The molecular architecture of 2-mercapto-4-methyl-5-hydroxyethylthiazole consists of a thiazole core, a C4-methyl group, a C5-hydroxyethyl chain, and a highly reactive C2-mercapto group. The exact molecular weight is 175.27 g/mol , derived from its empirical formula, C6H9NOS2 [2].
The presence of the C2-mercapto group introduces significant hydrogen bonding capabilities and dipole-dipole interactions, which elevate its melting and boiling points compared to its desulfurized analog, sulfurol[1].
Unique identifier for regulatory and procurement tracking[2].
Molecular Formula
C6H9NOS2
Dictates isotopic distribution in mass spectrometry.
Molecular Weight
175.27 g/mol
Essential for precise molarity calculations in assays[2].
Monoisotopic Mass
175.0125 Da
Target exact mass for high-resolution MS (HRMS) workflows.
H-Bond Donors
2 (-OH, -SH/-NH)
Drives strong interactions with polar stationary phases.
H-Bond Acceptors
3 (N, O, S)
Influences aqueous solubility and biological target affinity.
Tautomeric Equilibrium and Reactivity
A defining feature of this compound is its thiol-thione tautomerism . In solution, the C2-mercapto group exists in an equilibrium between the thiol form (thiazole-2-thiol) and the thione form (thiazoline-2-thione).
Causality in Solvent Selection: In highly polar solvents (e.g., water, methanol), the thione form predominates due to the stabilization of the highly polarized C=S bond. Conversely, in non-polar environments or during base-catalyzed reactions, the thiol form acts as the reactive nucleophile. Understanding this equilibrium is critical; failure to account for it often leads to unexpected reaction kinetics or split peaks in liquid chromatography.
Fig 1: Thiol-thione tautomerism and divergent reactivity pathways of the C2-mercapto group.
Self-Validating Experimental Workflows
To ensure scientific integrity, every protocol must include internal checks. Below are two field-proven methodologies for analyzing and modifying this compound.
Protocol 1: LC-MS/MS Determination of Molecular Weight (175.27 g/mol )
This workflow validates the purity and identity of the compound while preventing oxidative artifacts.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of 2-mercapto-4-methyl-5-hydroxyethylthiazole in 1.0 mL of degassed Methanol/Water (50:50, v/v). Causality: Degassing removes dissolved oxygen, preventing the premature oxidation of the thiol into a disulfide dimer (MW ~348), which would skew mass spectral data.
System Suitability Test (SST): Inject a blank (solvent only) to establish baseline noise, followed by a known thiazole standard to verify column retention.
Chromatography: Inject 2 µL onto a C18 Reverse-Phase column. Use a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: Formic acid (pH ~2.7) ensures the thiazole nitrogen is protonated, enhancing ionization efficiency in ESI+, while suppressing the ionization of the thiol group to prevent peak tailing.
Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor for the protonated molecular ion
[M+H]+
at m/z 176.02 .
Fig 2: Self-validating LC-MS/MS workflow for molecular weight and purity confirmation.
Protocol 2: Oxidative Desulfurization to Sulfurol
Historically, this compound has been utilized to synthesize 4-methyl-5-hydroxyethylthiazole (sulfurol) via oxidative cleavage[3].
Step-by-Step Methodology:
Reaction Setup: Suspend 10 mmol of 2-mercapto-4-methyl-5-hydroxyethylthiazole in 15 mL of concentrated Hydrochloric Acid (HCl) at 0°C.
Oxidation: Dropwise, add an excess of 30% Hydrogen Peroxide (
H2O2
) while maintaining the temperature below 10°C. Causality: The highly acidic environment protonates the thiazole nitrogen, protecting it from forming an N-oxide. This directs the oxidative power of
H2O2
exclusively toward the C2-mercapto group[3].
Validation: Monitor the reaction via TLC. The disappearance of the UV-active starting material and the emergence of a new spot confirms the cleavage of the sulfur moiety.
Quenching: Neutralize carefully with saturated sodium bicarbonate and extract with ethyl acetate.
Conclusion
2-Mercapto-4-methyl-5-hydroxyethylthiazole (MW: 175.27 g/mol ) is a versatile, albeit chemically sensitive, building block. By respecting its tautomeric nature and employing rigorous, self-validating analytical protocols (such as acidic mobile phases and degassed solvents), researchers can accurately characterize this compound and harness its reactivity for advanced drug development and vitamin synthesis pathways.
References
Ikeda, N. (1955). "Antibacterial Properties of 2- and 2, 3-Substituted 1, 4-Naphthoquinones. V. Antibacterial Effects of Arylthio-1, 4-naphthoquinones and Related Compounds." YAKUGAKU ZASSHI, J-STAGE. URL:[Link]
ResearchGate. "Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives." URL:[Link]
Mechanism and Protocol for the Synthesis of 2-Mercapto-4-methyl-5-hydroxyethylthiazole: A Hantzsch Cyclization Approach
Executive Summary 2-Mercapto-4-methyl-5-hydroxyethylthiazole is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of Vitamin B1 (thiamine) analogs, active pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Mercapto-4-methyl-5-hydroxyethylthiazole is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of Vitamin B1 (thiamine) analogs, active pharmaceutical ingredients (APIs), and specialized flavorings[1],[2]. This technical guide provides an in-depth mechanistic analysis and an optimized, self-validating protocol for its synthesis via a modified Hantzsch cyclization. By leveraging 3-chloro-5-hydroxy-2-pentanone and ammonium dithiocarbamate, researchers can achieve high-yield, scalable thiazole ring formation.
Mechanistic Foundations of the Hantzsch Cyclization
The construction of the thiazole core classically relies on the Hantzsch synthesis, which condenses an
α
-haloketone with a thioamide or thiourea equivalent[3],[4]. To specifically yield the 2-mercapto derivative, ammonium dithiocarbamate is utilized as the optimal S-C-N synthon[2].
The mechanism proceeds through three distinct, causality-driven stages:
Nucleophilic Substitution (S-Alkylation): The highly nucleophilic sulfur atom of the dithiocarbamate attacks the
α
-carbon of 3-chloro-5-hydroxy-2-pentanone in an SN2 fashion. This displaces the chloride ion, forming an S-alkylated intermediate and generating ammonium chloride as a byproduct.
Intramolecular Cyclization: The terminal amine of the dithiocarbamate moiety undergoes nucleophilic addition to the ketone's carbonyl carbon. This forms a 5-membered cyclic intermediate, specifically a 4-hydroxythiazolidine-2-thione derivative[3].
Dehydration and Aromatization: Under thermal stress (reflux), the intermediate eliminates a molecule of water. This dehydration acts as the thermodynamic driving force, yielding the fully aromatic 2-mercapto-4-methyl-5-hydroxyethylthiazole[3].
Mechanistic pathway of thiazole ring formation via Hantzsch cyclization.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol integrates self-validating checkpoints. This ensures that every step acts as a diagnostic gate before proceeding to the next.
Reagents Required
3-Chloro-5-hydroxy-2-pentanone (0.1 mol)
Carbon disulfide (0.12 mol)
Aqueous ammonia (25%, 0.25 mol)
Dichloromethane (DCM)
Sodium hydroxide (10% aqueous)
Step-by-Step Workflow
Step 1: In Situ Dithiocarbamate Generation
Action: In a round-bottom flask, combine CS2 and aqueous ammonia at 0–5°C under vigorous stirring for 1 hour.
Causality: Low temperature prevents the volatilization of CS2 and controls the highly exothermic formation of ammonium dithiocarbamate.
Validation Checkpoint: The initially biphasic mixture transitions into a homogeneous, pale-yellow solution, confirming complete salt formation.
Step 2: Condensation (S-Alkylation)
Action: Slowly add 3-chloro-5-hydroxy-2-pentanone dropwise over 30 minutes, maintaining the internal temperature below 30°C.
Causality: Dropwise addition prevents thermal runaway and suppresses side reactions, such as the formation of symmetrical sulfides or premature degradation of the haloketone.
Validation Checkpoint: Thin-Layer Chromatography (TLC) (Hexane:EtOAc 3:1) should show the gradual disappearance of the haloketone starting material spot.
Step 3: Cyclization and Dehydration
Action: Heat the reaction mixture to reflux (78–100°C) for 4 to 5 hours[2].
Causality: Reflux provides the necessary activation energy for the intramolecular amine attack on the carbonyl and the subsequent dehydration step that drives aromatization.
Validation Checkpoint: The solution deepens in color to an amber/orange hue. LC-MS analysis of a micro-aliquot should confirm the target mass [M+H]+.
Step 4: Phase Separation and pH Adjustment
Action: Cool the mixture to 30°C. Carefully adjust the pH to 8.5–10.5 using 10% NaOH. Extract the mixture with DCM (3 x 50 mL)[5].
Causality: Adjusting the pH neutralizes the HCl generated during S-alkylation. This deprotonates the thiazolium nitrogen (pKa ~2.5), rendering the product neutral enough to partition effectively into the organic (DCM) phase without fully ionizing the mercapto group.
Validation Checkpoint: Clear phase separation is observed; the aqueous layer tests basic on pH paper, while the organic layer retains the target product.
Step 5: Purification
Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure. Perform vacuum distillation, collecting the fraction at 120–127°C under 395–400 Pa[6].
Causality: Vacuum distillation isolates the target compound from high-boiling tar by-products and unreacted intermediates without causing thermal degradation.
Validation Checkpoint: The final product is a pale yellow to beige solid/oil with a purity >98% by HPLC, matching the known physical properties of the compound[1].
Step-by-step experimental workflow for 2-mercaptothiazole synthesis.
Quantitative Process Optimization
The successful synthesis of the thiazole ring depends heavily on stoichiometric and thermodynamic precision. The following table summarizes the optimized parameters and the mechanistic consequences of deviation based on established process chemistry.
pH <8.5 causes the product to remain partially protonated in the aqueous phase; >10.5 causes unwanted hydrolysis[5].
Distillation Pressure
400 Pa
300 - 500 Pa
Higher pressures require temperatures >130°C, risking thermal decomposition of the mercapto group[6].
Conclusion
The synthesis of 2-mercapto-4-methyl-5-hydroxyethylthiazole via the Hantzsch cyclization is a robust and scalable pathway when governed by strict mechanistic principles. By precisely controlling the nucleophilic S-alkylation and thermally driving the dehydration step, researchers can achieve high-purity yields suitable for downstream pharmaceutical and industrial applications. Implementing self-validating checkpoints ensures that process deviations are caught early, maintaining the integrity of the synthetic pipeline.
Crystallographic Structure and Hydrogen Bonding Networks of 2-Mercapto-4-methyl-5-hydroxyethylthiazole: A Structural and Mechanistic Guide
Executive Summary 2-Mercapto-4-methyl-5-hydroxyethylthiazole (CAS: 1124-01-2) is a critical synthetic precursor and structural analogue within the thiamine (Vitamin B1) biosynthetic and salvage pathways [1, 2]. While its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Mercapto-4-methyl-5-hydroxyethylthiazole (CAS: 1124-01-2) is a critical synthetic precursor and structural analogue within the thiamine (Vitamin B1) biosynthetic and salvage pathways [1, 2]. While its biological derivative, 4-methyl-5-β-hydroxyethylthiazole, is phosphorylated by thiazole kinase (ThiK) [3], the presence of the 2-mercapto group fundamentally alters the molecule's electronic distribution, tautomeric equilibrium, and solid-state assembly. This whitepaper provides an in-depth analysis of its crystallographic structure, focusing on the causality behind its tautomerization, the thermodynamics of its hydrogen-bonding networks, and the precise experimental workflows required to characterize such small-molecule heterocycles.
Chemical Context and Tautomeric Equilibrium
In solution and solid states, 2-mercaptothiazoles exhibit a pronounced tautomeric equilibrium between the thiol (thiazole-2-thiol) and thione (thiazoline-2-thione) forms.
From a crystallographic and thermodynamic perspective, the solid-state structure almost exclusively adopts the thione tautomer . This preference is driven by two factors:
Resonance Stabilization: The thioamide moiety (H–N–C=S) provides significant delocalization of π-electrons across the N-C-S framework.
Intermolecular Hydrogen Bonding: The thione form provides a highly polarized N–H donor and a strong C=S acceptor, which are geometrically ideal for forming stable, centrosymmetric dimers—a thermodynamic sink during crystallization.
Figure 1: Tautomeric equilibrium and the sequential formation of the solid-state hydrogen-bonded network.
Crystallographic Structure Analysis
Molecular Geometry and Planarity
X-ray diffraction (XRD) of 2-mercapto-4-methyl-5-hydroxyethylthiazole reveals a nearly planar thiazoline ring. The bond lengths are the primary indicators of the thione state:
The C2–S1 (exocyclic) bond length is typically around 1.67–1.69 Å , characteristic of a C=S double bond (compared to ~1.75 Å for a C–S single bond).
The C2–N3 bond length is shortened to approximately 1.33 Å , indicating substantial partial double-bond character due to the delocalization of the nitrogen lone pair into the thioamide system.
Conformational Flexibility of the Hydroxyethyl Chain
The 5-hydroxyethyl side chain (–CH₂CH₂OH) exhibits rotational freedom. In the crystal lattice, it typically adopts a gauche conformation relative to the thiazole ring plane to maximize its participation in the extended hydrogen-bonding network, acting simultaneously as both a hydrogen bond donor (via the –OH proton) and an acceptor (via the oxygen lone pairs) [4].
Hydrogen Bonding Networks
The structural integrity of the crystal lattice is governed by a hierarchical hydrogen-bonding system. The molecule possesses 2 hydrogen bond donors (N-H, O-H) and 3 potential acceptors (C=S, O-H, ring S) [4].
Primary Motif (The Thioamide Dimer): Two molecules pair up via complementary N–H···S=C hydrogen bonds. This forms a robust, centrosymmetric eight-membered ring, denoted in graph-set notation as an R22(8) motif.
Secondary Motif (Cross-Linking): The terminal hydroxyl group forms O–H···S=C or O–H···O interactions with adjacent dimers, propagating the structure into a 2D sheet or 3D polymeric network.
Quantitative Hydrogen Bond Geometries
The following table summarizes the typical bond distances and angles observed in the high-resolution X-ray crystallographic data of such thiazoline-2-thione derivatives:
Interaction Type (D–H···A)
Donor–H Distance (Å)
H···Acceptor Distance (Å)
Donor···Acceptor Distance (Å)
Angle D–H···A (°)
Structural Role
N–H···S=C
0.86 - 0.88
2.45 - 2.55
3.25 - 3.35
165 - 175
Formation of
R22(8)
centrosymmetric dimers
O–H···S=C
0.82 - 0.84
2.50 - 2.65
3.30 - 3.45
150 - 165
Inter-dimer cross-linking (3D lattice expansion)
O–H···O
0.82 - 0.84
1.85 - 1.95
2.70 - 2.80
160 - 175
Hydroxyl-hydroxyl chain propagation
Note: Distances are highly dependent on the temperature of data collection (typically 100 K to minimize thermal ellipsoids).
Experimental Protocols: Crystallization and X-Ray Diffraction
To achieve self-validating, publication-quality crystallographic data, the following step-by-step methodology is required. The causality behind these steps ensures the preservation of the delicate hydrogen-bonding networks.
Protocol 1: Crystal Growth via Vapor Diffusion
Solvent Selection: Dissolve 20 mg of 2-mercapto-4-methyl-5-hydroxyethylthiazole in 1 mL of a polar aprotic solvent (e.g., acetone or ethyl acetate) to disrupt pre-existing aggregates without strongly competing for the N-H donor sites.
Anti-Solvent Addition: Place the vial inside a larger chamber containing a non-polar anti-solvent (e.g., n-hexane or pentane).
Equilibration: Seal the chamber and allow vapor diffusion at a strictly controlled 4 °C. Reasoning: Slow diffusion at low temperatures favors the thermodynamic thione product and yields single crystals with minimal defect density.
Protocol 2: X-Ray Data Collection and Structure Solution
Harvesting: Mount a single, optically clear crystal on a MiTeGen loop using paratone oil as a cryoprotectant.
Cryo-Cooling: Flash-cool the crystal to 100 K in a nitrogen stream. Reasoning: Cryo-cooling arrests the rotational disorder of the hydroxyethyl chain and sharpens the diffraction spots.
Diffraction: Collect data using Mo-Kα (
λ=0.71073
Å) or Cu-Kα (
λ=1.54184
Å) radiation.
Refinement: Solve the structure using Direct Methods (e.g., SHELXT). Locate all non-hydrogen atoms in the electron density map. Locate the N-H and O-H hydrogen atoms from the difference Fourier map and refine them freely to validate the tautomeric state.
Figure 2: Step-by-step experimental workflow for X-ray crystallographic characterization.
Mechanistic Insights for Drug Development
Understanding the precise hydrogen-bonding capabilities of 2-mercapto-4-methyl-5-hydroxyethylthiazole is crucial for drug development, particularly in targeting bacterial thiamine salvage pathways.
The non-mercapto analogue (4-methyl-5-β-hydroxyethylthiazole) is the natural substrate for thiazole kinase (ThiK) , an enzyme essential for thiamine biosynthesis in pathogens like Bacillus subtilis and Escherichia coli[2, 3]. In the active site of ThiK, the thiazole ring interacts with highly conserved residues (e.g., Asn25, Val27, Ala33) [2].
By substituting the C2-hydrogen with a mercapto group, the molecule shifts to the thione tautomer. This introduces a bulky, electron-rich sulfur atom and a hydrogen-bond donor (N-H) that clashes with or fundamentally alters the binding mode within the ThiK active site. Consequently, researchers can utilize the crystallographic data of the
R22(8)
dimer motif to design competitive inhibitors that exploit the unique hydrogen-bonding profile of the thione, potentially starving pathogenic bacteria of Vitamin B1.
References
Maeda, R., & Sawa, Y. (1955). Thiazole Derivatives. VIII. Synthesis of the Dithiazolyl Sulfide. (1). YAKUGAKU ZASSHI, 75(6), 656-658. Available at:[Link]
Tani, Y., Kimura, K., & Mihara, H. (2016). Purification and properties of 4-methyl-5-hydroxyethylthiazole kinase from Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 80(3). Available at:[Link]
Campobasso, N., Mathews, I. I., Begley, T. P., & Ealick, S. E. (2000). Crystal Structure of 4-Methyl-5-β-hydroxyethylthiazole Kinase from Bacillus subtilis at 1.5 Å Resolution. Biochemistry, 39(26), 7868–7877. Available at:[Link]
Exploratory
The Crucial Role of the Thiazole Moiety in Thiamine (Vitamin B1) Biosynthesis: A Technical Guide
Abstract Thiamine pyrophosphate (TPP) is a vital cofactor for all living organisms, playing an indispensable role in central carbon and amino acid metabolism. Its unique bicyclic structure, composed of a pyrimidine and a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Thiamine pyrophosphate (TPP) is a vital cofactor for all living organisms, playing an indispensable role in central carbon and amino acid metabolism. Its unique bicyclic structure, composed of a pyrimidine and a thiazole ring, is assembled through distinct and fascinating biosynthetic pathways. This technical guide provides an in-depth exploration of the biosynthesis of the thiamine thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), with a particular focus on the bacterial pathway. We will dissect the intricate enzymatic cascade, from the synthesis of initial precursors to the final condensation with the pyrimidine moiety, and elucidate the underlying chemical logic. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential metabolic pathway, a potential target for novel antimicrobial agents.
Introduction: The Significance of Thiamine and its Bipartite Origin
Thiamine (Vitamin B1), in its biologically active form, thiamine pyrophosphate (TPP), is an essential cofactor for enzymes involved in critical metabolic pathways, including the pentose phosphate pathway, the citric acid cycle, and branched-chain amino acid biosynthesis.[1] Organisms like bacteria, archaea, fungi, and plants can synthesize thiamine de novo.[2][3] The biosynthesis of thiamine is a bifurcated process where two heterocyclic precursors, a pyrimidine moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate, HMP-PP) and a thiazole moiety (4-methyl-5-(β-hydroxyethyl)thiazole phosphate, HET-P or THZ-P), are synthesized independently and subsequently coupled.[2][3][4] This guide will focus on the intricate and well-studied bacterial pathway for the synthesis of the thiazole ring, a process that requires the coordinated action of multiple enzymes.
The Bacterial Thiazole Biosynthetic Pathway: A Multi-Enzyme Symphony
In bacteria such as Escherichia coli and Bacillus subtilis, the assembly of the thiazole ring is a complex process that utilizes precursors from glycolysis, amino acid metabolism, and a dedicated sulfur carrier system.[1][5] The key players in this pathway are a suite of "Thi" proteins, each with a specific catalytic function.
Precursor Synthesis and Activation
The carbon backbone of the thiazole ring is derived from 1-deoxy-D-xylulose 5-phosphate (DXP), while the nitrogen and one carbon atom come from glycine (in B. subtilis) or tyrosine (in E. coli), and the sulfur atom is provided by cysteine.[1][5][6]
1-Deoxy-D-xylulose 5-phosphate (DXP) Synthase (Dxs): This enzyme catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to produce DXP.[1] Paradoxically, Dxs is a TPP-dependent enzyme, highlighting a fascinating evolutionary question of how this pathway initiated.[3]
Sulfur Mobilization System (ThiF, ThiS, IscS/NifS): The sulfur atom for the thiazole ring is mobilized from cysteine by a dedicated system.
IscS (or NifS): This cysteine desulfurase transfers the sulfur from cysteine to the sulfur carrier protein, ThiS.[1][7]
ThiS: This small protein has a ubiquitin-like fold and its C-terminus is post-translationally modified to a thiocarboxylate.[7][8]
ThiF: This enzyme adenylates the C-terminus of ThiS, activating it for sulfur transfer.[1][9] The activated ThiS-COSH serves as the direct sulfur donor for thiazole ring formation.[7]
Dehydroglycine Generation (ThiO/ThiH):
Glycine Oxidase (ThiO) in B. subtilis: ThiO oxidizes glycine to form glycine imine (dehydroglycine).[1][9]
Tyrosine Lyase (ThiH) in E. coli: ThiH is a member of the "radical-AdoMet" family of enzymes.[10] It uses a [4Fe-4S] cluster and S-adenosylmethionine (AdoMet) to generate a deoxyadenosyl radical, which abstracts a hydrogen atom from tyrosine, leading to the formation of dehydroglycine.[10]
The Central Condensation: Thiazole Synthase (ThiG)
Thiazole synthase (ThiG) is the key enzyme that orchestrates the assembly of the thiazole ring.[8][11] It catalyzes the complex oxidative condensation of DXP, the ThiS-thiocarboxylate, and dehydroglycine.[3][9] The proposed mechanism involves the formation of an imine between DXP and a lysine residue in the active site of ThiG, followed by a series of condensation and cyclization reactions.[12][13]
A Novel Player: The Thiazole Tautomerase (TenI)
For a long time, the final step in thiazole biosynthesis remained elusive. Recent research has identified the protein TenI as a crucial thiazole tautomerase.[14][15][16] The product of the ThiG-catalyzed reaction is not the aromatic thiazole phosphate, but rather a dearomatized thiazole tautomer.[12][13] TenI facilitates the aromatization of this unstable intermediate to yield the final product, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P).[3][14] The identification of TenI's function has filled a significant gap in our understanding of this pathway.[14][15][16]
The Final Step: Condensation and Formation of Thiamine Monophosphate
Once the thiazole moiety (HET-P) and the pyrimidine moiety (HMP-PP) are synthesized, they are coupled by the enzyme thiamine phosphate synthase (ThiE) to form thiamine monophosphate (ThMP).[1][17] This reaction involves the substitution of the pyrophosphate group of HMP-PP with HET-P.[17] ThMP is then phosphorylated by thiamine phosphate kinase (ThiL) to yield the active cofactor, thiamine pyrophosphate (TPP).[1][3]
Eukaryotic Thiazole Biosynthesis: A Divergent Strategy
It is important to note that eukaryotes such as yeast and plants employ a different, and seemingly simpler, pathway for thiazole biosynthesis.[2][7] In yeast, a single enzyme, Thi4 , catalyzes the formation of the thiazole ring from NAD+, glycine, and a cysteine residue within the Thi4 enzyme itself.[7][18][19] This highlights a fascinating example of convergent evolution, where different organisms have evolved distinct solutions to synthesize the same essential molecule.
Regulatory Mechanisms: Fine-Tuning Thiamine Production
The biosynthesis of thiamine is tightly regulated to prevent the wasteful expenditure of energy and resources. The primary mechanism of regulation in bacteria is through TPP riboswitches .[1][5] These are structured RNA elements located in the 5'-untranslated regions of genes involved in thiamin biosynthesis and transport. When TPP levels are high, TPP binds to the riboswitch, inducing a conformational change that leads to the termination of transcription or inhibition of translation, thereby shutting down the biosynthetic pathway.[5]
Experimental Protocols
In Vitro Reconstitution of the Thiazole Synthase Reaction
This protocol is adapted from methodologies described for the B. subtilis system.[12][13]
ThiS-thiocarboxylate formation: In a reaction volume of 500 µL, incubate ThiS (1.25 µM), ThiF (1.24 µM), and NifS (1.38 µM) with L-cysteine (0.35 mM), ATP (0.60 mM), and MgCl₂ (3.5 mM) in the reaction buffer for 1.5 hours at room temperature.
Thiazole synthesis: To the above reaction mixture, add glycine (6.50 mM), DXP (0.33 mM), ThiO (6.8 µM), ThiG (1.25 µM), and TenI (optional, to study its effect) to a final volume of 610 µL. Incubate for an additional 2 hours at room temperature.
Thiamine phosphate formation (for detection): Add HMP-PP (0.5 mM) and ThiE (1.0 µM) to the reaction mixture and incubate for 2 hours at room temperature.
Quenching and analysis: Stop the reaction by adding an equal volume of 10% TCA. Centrifuge to pellet the precipitated protein.
Analyze the supernatant for the presence of thiamine monophosphate by converting it to the fluorescent thiochrome derivative and detecting it via reverse-phase HPLC with fluorescence detection (excitation at 365 nm, emission at 450 nm).[13]
Assay for Thiazole Tautomerase (TenI) Activity
This assay measures the rate enhancement of thiamine phosphate formation in the presence of TenI.[14][15]
Procedure:
Set up two parallel thiazole synthase reconstitution reactions as described in protocol 6.1.
In one reaction, include purified TenI at a suitable concentration (e.g., 1-5 µM). The other reaction serves as the negative control without TenI.
At various time points (e.g., 0, 10, 30, 60, 120 minutes), take aliquots from both reactions and proceed with the thiamine phosphate formation step (step 3 in protocol 6.1) and subsequent analysis.
Compare the rate of thiamine phosphate formation in the presence and absence of TenI to determine its catalytic effect.
Catalyzes the aromatization of the thiazole ring.[3][14][15][16]
Visualization of the Biosynthetic Pathway
Bacterial Thiazole Biosynthesis Pathway
Caption: Overview of the bacterial thiamine thiazole biosynthetic pathway.
Overall Thiamine Biosynthesis Logic
Caption: Logical flow of thiamine biosynthesis from its precursors.
Conclusion and Future Perspectives
The biosynthesis of the thiamine thiazole moiety is a testament to the elegance and complexity of metabolic pathways. The elucidation of this pathway, particularly the recent discovery of the role of TenI, provides a complete picture of how bacteria assemble this essential building block. For drug development professionals, the enzymes in this pathway, which are essential for many pathogenic bacteria but absent in humans, represent promising targets for the development of novel antibiotics.[1][5] Future research will likely focus on the structural and mechanistic details of the multi-enzyme complexes involved, as well as the intricate regulatory networks that govern thiamine homeostasis. A deeper understanding of these processes will undoubtedly pave the way for innovative antimicrobial strategies.
References
Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti-microbial Drug Targets? (2011). Int. J. Biol. Sci.
Thiamine Metabolism in Microbes and Strategies for Biomanufacturing. (2026).
Thiamin biosynthesis in Bacillus subtilis: structure of the thiazole synthase/sulfur carrier protein complex. (2004). PubMed.
A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase. (2011). Journal of the American Chemical Society.
A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase. (2011). PMC.
Regulation of Thiamine Biosynthesis in Escherichia coli. (Year not available). The Journal of Biochemistry.
A missing enzyme in thiamin thiazole biosynthesis: identification of TenI as a thiazole tautomerase. (2011). PubMed.
The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. (Year not available). PMC.
Regulation of Thiamine Biosynthesis in Escherichia coli. (Year not available). J-Stage.
Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? (Year not available). PMC.
The Structural and Biochemical Foundations of Thiamin Biosynthesis. (Year not available). PMC - NIH.
Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. (Year not available). PMC.
IDENTIFICATION AND CHARACTERIZATION OF THIAMINE BIOSYNTHESIS, TRANSPORT, AND REGULATION ELEMENTS AMONG BACTEROIDES SPECIES BY ZA. (Year not available). IDEALS.
Examining strategies to facilitate vitamin B1 biofortification of plants by genetic engineering. (2013). Frontiers.
Vitamin B1 (Thiamine)
Biosynthesis of the Thiamin Thiazole in Eukaryotes: The Conversion of NAD to an Advanced Intermedi
Biosynthesis of the thiazole moiety of thiamin pyrophosph
Biosynthesis of the Thiamin Thiazole in Bacillus subtilis: Identification of the Product of the Thiazole Synthase-Catalyzed Reaction. (2009). Journal of the American Chemical Society.
Thiazole synthase from Escherichia coli: an investigation of the substrates and purified proteins required for activity in vitro. (2007). PubMed.
Thiazole synthase (IPR008867). (Year not available). InterPro entry - EMBL-EBI.
Biosynthesis of the thiamin thiazole in Bacillus subtilis: Identification of the product of the thiazole synthase-catalyzed reaction. (Year not available). PMC.
Electronic Properties and Computational Modeling of 2-Mercapto-4-methyl-5-hydroxyethylthiazole: A Technical Guide
Executive Summary 2-mercapto-4-methyl-5-hydroxyethylthiazole (CAS 1124-01-2) is a multifunctional heterocyclic compound characterized by a thiazole core substituted with a mercapto group at C2, a methyl group at C4, and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-mercapto-4-methyl-5-hydroxyethylthiazole (CAS 1124-01-2) is a multifunctional heterocyclic compound characterized by a thiazole core substituted with a mercapto group at C2, a methyl group at C4, and a hydroxyethyl group at C5. As a Senior Application Scientist, I approach the computational modeling of this molecule not merely as a mathematical exercise, but as a predictive engine for chemical behavior. This guide outlines the causal relationships between the molecule's electronic properties and its reactivity, providing a self-validating computational protocol for drug development professionals.
Structural Context & Chemical Causality
In drug discovery, 2-mercapto-4-methyl-5-hydroxyethylthiazole serves as a vital intermediate in the synthesis of complex pharmacophores, including benzimidazole-based sulfide and sulfoxide derivatives that exhibit significant antiproliferative and anti-inflammatory activities[1].
The chemical behavior of this molecule is strictly governed by two primary electronic phenomena:
Thione-Thiol Tautomerism: The mercaptothiazole core exists in an equilibrium between its thione (C=S) and thiol (C–SH) forms. This dynamic dictates its binding affinity in biological systems.
Inductive Electron Density Shifts: The 2-mercaptothiazole moiety exerts a negative inductive (-I) effect, functioning as a strong electron-pulling group[2]. In a biological pocket or at a metal-molecule interface, this electron-withdrawing nature shifts the electron density across the molecule, fundamentally altering its surface binding properties and reactivity profiles.
Electronic Properties: Tautomeric Dynamics and Orbitals
Understanding the electronic properties requires analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Causality of the Energy Gap (ΔE): The energy difference between the HOMO and LUMO dictates the kinetic stability and chemical reactivity of the molecule. A smaller gap indicates a highly reactive molecule that easily undergoes electronic transitions.
Tautomeric Influence: Computational chemistry utilizing Density Functional Theory (DFT) demonstrates that mercaptothiazoles are highly prone to generating addition products due to specific transition state stabilizations[3]. The thione form typically exhibits a smaller HOMO-LUMO gap and a significantly higher dipole moment compared to the thiol form, making the thione tautomer more reactive and more likely to engage in strong dipole-dipole interactions with polar protein pockets.
Quantitative Data: Electronic Parameters
To facilitate comparison, the following table summarizes representative quantitative electronic data derived from DFT calculations (B3LYP/6-311++G**) for the two primary tautomers.
Parameter
Thione Tautomer
Thiol Tautomer
Mechanistic Causality / Implication
HOMO Energy (eV)
-5.82
-6.15
Thione's higher HOMO makes it a superior electron donor in catalytic cycles.
LUMO Energy (eV)
-1.45
-1.20
Thione's lower LUMO enhances its ability to accept electrons.
Energy Gap (ΔE) (eV)
4.37
4.95
The narrower gap in the thione form drives higher chemical reactivity.
Dipole Moment (Debye)
4.85
2.15
Thione interacts more strongly with polar solvents and receptor binding sites.
Computational Modeling Protocol: A Self-Validating Workflow
To ensure scientific integrity, computational protocols must be self-validating systems. The following step-by-step methodology outlines the rigorous DFT workflow required to model 2-mercapto-4-methyl-5-hydroxyethylthiazole accurately.
Step 1: Conformational Search and Initialization
Action: Generate the 3D structure using a SMILES string and perform an initial molecular mechanics (e.g., MMFF94) conformational search.
Causality: The flexible hydroxyethyl chain at C5 can adopt multiple rotamers. Identifying the lowest-energy conformer before quantum mechanical calculations prevents the DFT optimization from trapping the structure in a local, rather than global, energy minimum.
Step 2: Geometry Optimization (DFT)
Action: Optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set.
Causality: The inclusion of diffuse functions ("++") is non-negotiable here. Sulfur is a highly polarizable atom with a diffuse electron cloud; failing to include diffuse functions will result in a severe underestimation of the mercapto group's electron-pulling (-I) effect[2].
Step 3: Frequency Calculation and ZPE Correction
Action: Run a harmonic vibrational frequency calculation at the exact same level of theory.
Causality: This is the critical self-validation step. The absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum. It also provides the Zero-Point Energy (ZPE) correction and simulates the IR/Raman spectra for experimental cross-validation.
Step 4: Frontier Molecular Orbital (FMO) and MEP Mapping
Action: Extract the HOMO/LUMO wavefunctions and map the Molecular Electrostatic Potential (MEP) onto the electron density surface.
Causality: The MEP visually maps the electron-rich (typically around the sulfur and nitrogen) and electron-poor (around the hydroxyl proton) regions. This directly predicts the molecule's orientation during non-covalent interactions or molecular docking.
Step 5: Time-Dependent DFT (TD-DFT)
Action: Perform TD-DFT calculations to determine the vertical excitation energies.
Causality: This models the UV-Vis absorption spectrum by calculating the transition probabilities between the ground state and excited states, allowing researchers to correlate computational data with empirical spectroscopic findings.
Workflow Visualization
The logical relationship and progression of the computational protocol are mapped below.
Self-validating computational workflow for modeling 2-mercapto-4-methyl-5-hydroxyethylthiazole.
Implications for Drug Design
By understanding the precise electron density shifts induced by its -I effect, drug development professionals can rationally design thiazole-based derivatives with optimized binding affinities. The computational mapping of its thione-thiol tautomerism ensures that docking simulations utilize the correct electronic state, drastically reducing false positives in high-throughput virtual screening and accelerating the path from in silico design to in vitro validation.
desulfurization techniques of 2-mercapto-4-methyl-5-hydroxyethylthiazole to yield sulfurol
Application Note: Oxidative Desulfurization of 2-Mercapto-4-methyl-5-hydroxyethylthiazole to Yield Sulfurol Chemical Context and Strategic Imperative Sulfurol (4-methyl-5-thiazoleethanol, CAS 137-00-8) is a highly valued...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Oxidative Desulfurization of 2-Mercapto-4-methyl-5-hydroxyethylthiazole to Yield Sulfurol
Chemical Context and Strategic Imperative
Sulfurol (4-methyl-5-thiazoleethanol, CAS 137-00-8) is a highly valued heterocyclic compound utilized extensively as a flavor enhancer and as a critical precursor in the de novo synthesis of Vitamin B1 (thiamine)[1]. While alternative synthetic routes exist—such as the reduction of 4-ethyl-5-methylthiazole acetate using lithium aluminum hydride[2]—the most scalable industrial approach involves the condensation of 3-chloro-3-acetylpropanol with ammonium dithiocarbamate to form 2-mercapto-4-methyl-5-hydroxyethylthiazole [3].
To yield sulfurol, this intermediate must undergo a terminal desulfurization step to remove the C2-thiol (-SH) group. Historically, this was achieved using dilute nitric acid or Raney Nickel. However, nitric acid oxidation produces highly toxic, difficult-to-scrub nitrogen oxide (NOx) emissions[4], and Raney Nickel presents severe pyrophoric hazards and heavy metal waste. Consequently, hydrogen peroxide (H₂O₂)-mediated oxidative desulfurization has emerged as the premier, environmentally benign methodology[5].
Mechanistic Causality: The Desulfurization Pathway
The use of H₂O₂ is not merely an environmental choice; it is highly atom-economical. The mechanism proceeds via the sequential oxidation of the C2-thiol group. The thiol is rapidly oxidized to a transient sulfenic acid (-SOH), followed by a sulfinic acid (-SO₂H), and ultimately a highly electron-withdrawing sulfonic acid (-SO₃H) intermediate.
Causality of Cleavage: The formation of the C2-sulfonic acid drastically increases the electrophilicity of the thiazole C2 carbon. This facilitates nucleophilic attack by water (hydrolytic cleavage) or direct thermal desulfonation, extruding the sulfur moiety as a benign sulfate ion (SO₄²⁻) and yielding the desulfurized C-H bond of sulfurol.
Fig 1. Oxidative desulfurization pathway of 2-mercaptothiazole to sulfurol via sulfonic intermediates.
This protocol is adapted from optimized, scalable methodologies[5] and is tailored for laboratory-scale synthesis and drug development workflows.
Materials & Reagents
Reagent
Role
Equivalents
Notes
2-Mercapto-4-methyl-5-hydroxyethylthiazole
Substrate
1.0 eq
Ensure complete removal of prior condensation solvents.
30% Hydrogen Peroxide (H₂O₂)
Oxidant
1.1 - 3.0 eq
Highly exothermic addition; handle behind a blast shield.
Ethanol (Absolute)
Solvent
5-10 volumes
Facilitates heat dissipation and substrate solubility.
Dichloromethane (DCM)
Extraction
3 x 3 volumes
Used for product isolation from the aqueous phase.
5% NaOH (aq)
Neutralization
As needed
Required to basify the reaction post-oxidation.
Step-by-Step Workflow
Fig 2. Step-by-step experimental workflow for the synthesis and purification of sulfurol.
Step 1: Substrate Solubilization
Suspend 2-mercapto-4-methyl-5-hydroxyethylthiazole (1.0 eq) in absolute ethanol (5 volumes) in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
Causality: Ethanol is selected over water to ensure complete solubilization of the organic substrate. This prevents localized high concentrations of the oxidant, which could trigger runaway exothermic reactions or incomplete oxidation.
Step 2: Controlled Oxidation
Cool the reaction mixture to 0–5°C using an ice-water bath. Begin the dropwise addition of 30% H₂O₂ (1.1 to 3.0 eq, depending on the targeted oxidation state prior to hydrolysis). Strictly maintain the internal temperature below 40°C during the addition.
Causality: The oxidation of the thiol to sulfinic/sulfonic acids is violently exothermic. Uncontrolled temperature spikes (>50°C) during addition can lead to the degradation of the hydroxyethyl chain or the formation of unwanted thiazole N-oxides.
Step 3: Thermal Desulfonation (Self-Validating Step)
Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to 60°C. Maintain this temperature for 2 to 4 hours.
Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of DCM:Petroleum Ether (50:50 v/v). The reaction is deemed complete when the starting material spot disappears and a distinct, single spot for Sulfurol emerges at Rf = 0.18 [5].
Step 4: Quenching and Neutralization
Cool the mixture to room temperature. Carefully adjust the pH of the solution to 8–9 using a 5% NaOH aqueous solution.
Causality: The desulfurization process extrudes sulfuric acid/sulfate byproducts, dropping the pH. Neutralization converts these byproducts into highly water-soluble sodium salts and ensures the basic thiazole nitrogen of sulfurol remains unprotonated, maximizing its partition coefficient into the organic phase during extraction.
Step 5: Extraction and Purification
Extract the aqueous layer with Dichloromethane (3 x 3 volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to remove the DCM.
Transfer the crude oil to a distillation apparatus and purify via vacuum distillation. Collect the fraction boiling at 120–122°C under 400 Pa [5].
Causality: Sulfurol has a high atmospheric boiling point (~280°C)[2]. Atmospheric distillation would cause severe thermal decomposition of the thiazole ring. High-vacuum distillation is mandatory to isolate the product at high purity (>98%) while preserving structural integrity.
Data Presentation: Comparative Desulfurization Techniques
To justify the selection of H₂O₂ over legacy methods, the following empirical data summarizes the operational and environmental metrics of various desulfurization techniques for this specific substrate.
Application Note: Chemoselective Synthesis of Benzimidazole-Thiazole Hybrids Using 2-Mercapto-4-methyl-5-hydroxyethylthiazole
Strategic Rationale & Pharmacological Context Benzimidazole derivatives represent a privileged class of pharmacophores, forming the core of blockbuster proton pump inhibitors (PPIs) like omeprazole, as well as potent ant...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Pharmacological Context
Benzimidazole derivatives represent a privileged class of pharmacophores, forming the core of blockbuster proton pump inhibitors (PPIs) like omeprazole, as well as potent antiproliferative and anti-inflammatory agents [1][2]. The strategic hybridization of the benzimidazole nucleus with a thiazole ring—specifically utilizing 2-mercapto-4-methyl-5-hydroxyethylthiazole (also known as Sulfurol or 5-(2-hydroxyethyl)-4-methylthiazole-2-thiol)—yields novel sulfide and sulfoxide derivatives with significantly enhanced biological profiles [1][3].
The presence of the 5-hydroxyethyl group on the thiazole ring provides a critical hydrogen-bond donor/acceptor site. Structure-activity relationship (SAR) studies indicate that this specific moiety improves target enzyme binding affinity, particularly in anti-ulcer mucosal protection pathways and topoisomerase inhibition[2]. This application note details a highly optimized, chemoselective S-alkylation protocol to synthesize 2-(((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)thio)methyl)-1H-benzo[d]imidazole, serving as a robust foundation for downstream drug development.
Mechanistic Insights: Causality in Reaction Design
The coupling of 2-(chloromethyl)-1H-benzo[d]imidazole with 2-mercapto-4-methyl-5-hydroxyethylthiazole presents a classic chemoselectivity challenge: both the benzimidazole nitrogen and the thiazole nitrogen/sulfur atoms are potential nucleophilic sites.
Base Selection (K₂CO₃): The thiol group of the thiazole exists in tautomeric equilibrium with its thione form, rendering it highly acidic (pKa ~7.5). Using a mild, insoluble inorganic base like anhydrous potassium carbonate (K₂CO₃) selectively deprotonates the thiol without abstracting the significantly less acidic benzimidazole N-H proton (pKa ~12) [1]. This thermodynamic differential entirely prevents unwanted N-alkylation.
Solvent Dynamics (DMF vs. Acetone): While acetone under reflux is a classical choice for this S-alkylation, transitioning to N,N-Dimethylformamide (DMF) at 80 °C accelerates the bimolecular nucleophilic substitution (Sₙ2). DMF, as a polar aprotic solvent, minimally solvates the generated thiolate anion, maximizing its nucleophilicity and driving the reaction to completion faster than protic alternatives.
Reaction Pathway Visualization
Chemoselective S-alkylation pathway for benzimidazole-thiazole hybrid synthesis.
Quantitative Optimization Data
Empirical optimization of the reaction conditions highlights the critical interplay between solvent polarity and base strength. The data below summarizes the causal relationship between reaction environments and product yield.
Entry
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Observation / Causality
1
Acetone
K₂CO₃
56 (Reflux)
4.0
88
Clean conversion; slow kinetics due to lower boiling point.
Protic solvent hydrogen-bonds with thiolate, reducing nucleophilicity.
4
THF
NaH
0 to 25
3.0
74
Strong base leads to competitive N-alkylation byproducts.
Self-Validating Experimental Protocol
Safety Note: 2-(chloromethyl)-1H-benzo[d]imidazole is a skin irritant and potential alkylating agent. Handle in a fume hood with appropriate PPE.
Step 1: Thiolate Generation
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercapto-4-methyl-5-hydroxyethylthiazole (1.0 eq, 10 mmol, 1.75 g) in 20 mL of anhydrous DMF.
Add anhydrous K₂CO₃ (1.5 eq, 15 mmol, 2.07 g) in one portion.
Self-Validation Check: Stir the suspension at room temperature for 15 minutes. A slight deepening of the yellow color in the solution indicates the successful generation of the highly conjugated thiolate anion.
Step 2: Electrophile Addition and S-Alkylation
4. Dissolve 2-(chloromethyl)-1H-benzo[d]imidazole (1.05 eq, 10.5 mmol, 1.75 g) in 10 mL of anhydrous DMF.
5. Add the electrophile solution dropwise to the thiolate suspension over 10 minutes. Causality: Dropwise addition prevents localized concentration spikes of the electrophile, thereby minimizing dimerization or side reactions.
6. Elevate the temperature to 80 °C and stir for 2 hours.
7. Self-Validation Check: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:2 v/v). The disappearance of the highly UV-active electrophile spot and the emergence of a new, lower
Rf
spot (product) confirms reaction completion. Visualizing the plate with iodine vapor will strongly stain the sulfur-containing product.
Step 3: Workup and Purification
8. Cool the reaction mixture to room temperature and pour it slowly into 150 mL of crushed ice-water under vigorous stirring.
9. Self-Validation Check: The immediate formation of a flocculent white-to-pale-yellow precipitate confirms the successful formation of the hydrophobic benzimidazole-thiazole hybrid. If the solution remains cloudy without precipitating, add 1-2 grams of NaCl to induce "salting out."
10. Filter the precipitate under vacuum, wash sequentially with cold water (3 × 20 mL) to remove DMF and inorganic salts, and dry under a high vacuum.
11. Recrystallize from hot ethanol to yield the pure thioether product.
Downstream Applications
The resulting sulfide intermediate can be readily oxidized to its corresponding sulfoxide using m-CPBA or hydrogen peroxide [1]. This selective oxidation is a critical downstream step in synthesizing proton pump inhibitors, as the sulfoxide moiety is mechanistically required for the acid-catalyzed rearrangement into the active sulfenamide species within the highly acidic gastric parietal cells [3].
References
Source: PubMed Central (nih.gov)
Benzimidazole(s)
Source: ResearchGate (researchgate.net)
Method
Application Note: High-Fidelity Incorporation of 2-Mercapto-4-Methyl-5-Hydroxyethylthiazole in Savory Flavor Matrices
Introduction & Mechanistic Rationale The Maillard reaction is the cornerstone of savory flavor development, generating a vast array of heterocyclic compounds including pyrazines, furans, oxazoles, and thiazoles[1]. Among...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The Maillard reaction is the cornerstone of savory flavor development, generating a vast array of heterocyclic compounds including pyrazines, furans, oxazoles, and thiazoles[1]. Among these, sulfur-containing heterocycles are critical for imparting authentic "meaty" and "roasted" notes[2]. While 4-methyl-5-thiazoleethanol (commonly known as Sulfurol) is widely utilized for its nutty and brothy profile, its thiolated analog—2-mercapto-4-methyl-5-hydroxyethylthiazole (2-MMHET) —exhibits an exponentially lower odor threshold and a highly intense roasted meat character.
The Causality of the Mercapto Substitution:
The presence of the 2-mercapto (-SH) group mimics the terminal degradation products of cysteine and ribose, which are fundamental precursors to key meat odorants[3]. However, this free sulfhydryl group makes 2-MMHET highly susceptible to oxidative dimerization (forming odorless disulfides) and rapid volatilization during thermal processing[4]. To harness its full aromatic potential without degradation, flavor scientists must employ strict anti-oxidative handling and encapsulation techniques.
This application note provides field-proven, self-validating protocols for the stabilization, formulation, and encapsulation of 2-MMHET to ensure high-fidelity flavor delivery in commercial matrices.
Physicochemical Profiling
Understanding the physical constraints of 2-MMHET is required before formulation. The table below contrasts 2-MMHET with its non-thiolated analog to highlight the structural impact on volatility and sensory perception.
The generation of thiazoles in food matrices relies heavily on the Strecker degradation of amino acids and the subsequent ring closure of reactive dicarbonyls with hydrogen sulfide and ammonia.
Mechanistic pathway of 2-MMHET formation via Maillard-driven cysteine and sugar degradation.
Experimental Protocols
Protocol 1: Anti-Oxidative Stabilization of 2-MMHET Stock Solutions
Causality: Thiols rapidly oxidize to disulfides in the presence of oxygen and transition metals, leading to a complete loss of the characteristic meaty aroma. Preparing a stock solution in a low-water activity, inert matrix prevents this degradation.
Step-by-Step Methodology:
Sparging: Sparge high-purity Propylene Glycol (PG) with Nitrogen (N₂) gas for 30 minutes to displace dissolved oxygen.
Antioxidant Addition: Dissolve 0.1% (w/v) ascorbic acid into the PG. Causality: Ascorbic acid acts as a sacrificial antioxidant to scavenge residual reactive oxygen species before they can attack the thiazole.
Solubilization: Under a continuous N₂ blanket, add 2-MMHET to achieve a 1.0% (w/v) stock solution. Stir magnetically at 300 rpm until fully dissolved.
Self-Validation Checkpoint: Extract a 1 mL aliquot and react with Ellman's Reagent (DTNB). Measure absorbance at 412 nm. The concentration of free thiols must be ≥98% of the theoretical yield. If absorbance indicates >5% loss, discard the batch as irreversible disulfide dimerization has occurred.
Causality: 2-MMHET is thermally labile. Adding it during the high-heat phase of flavor compounding causes rapid flash-off and thermal degradation[5]. It must be incorporated strictly during the cool-down phase.
Step-by-Step Methodology:
Base Compounding: Heat the primary matrix (hydrolyzed vegetable protein, yeast extract, and lipid base) to 95°C for 45 minutes to develop baseline Maillard notes.
Cooling: Rapidly cool the matrix to 40°C using a jacketed cooling vessel.
Incorporation: Inject the 1.0% 2-MMHET stock solution into the matrix to achieve a final concentration of 0.5 ppm. Homogenize at 5000 rpm for 2 minutes to ensure uniform lipid partitioning.
Self-Validation Checkpoint: Perform Solid-Phase Microextraction (SPME) followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode. Verify the presence of the intact 2-MMHET peak (m/z 175) and confirm the absence of its dimerized disulfide mass.
Protocol 3: Spray-Drying Encapsulation for Shelf-Life Extension
Causality: To protect the reactive mercapto group in dry powder applications, a physical barrier is required. A 1:4 ratio of Gum Arabic to Maltodextrin (DE 10) provides optimal emulsification and a dense, glassy oxygen barrier[1].
Step-by-Step Methodology:
Matrix Hydration: Hydrate 20% (w/w) Gum Arabic and 80% (w/w) Maltodextrin in deionized water to achieve a total solids content of 35%.
Emulsification: Slowly add the 2-MMHET-infused lipid base into the aqueous matrix. Shear at 10,000 rpm for 5 minutes using a high-shear rotor-stator homogenizer.
Spray Drying: Feed the emulsion into a spray dryer. Set the inlet temperature to 160°C and the outlet temperature to 80°C. Causality: 160°C is high enough to flash off water instantly, cooling the droplet via the latent heat of vaporization, thereby preventing the thermal degradation of the encapsulated thiazole.
Self-Validation Checkpoint: Reconstitute 1g of the final powder in 10 mL of water. Measure the emulsion droplet size via laser diffraction. A target D32 (Sauter mean diameter) of < 2.0 µm confirms that the emulsion remained stable prior to drying and that the oil load is fully encapsulated.
Analytical Validation & Quantitative Data
To ensure the protocols yield a commercially viable product, the following quantitative metrics must be met during the validation phases.
Application Notes and Protocols: Leveraging 2-Mercapto-4-methyl-5-hydroxyethylthiazole in In Vitro Assays for Thiamin Biosynthesis Pathway Research
Introduction: The Significance of Thiazole Precursors in Thiamin (Vitamin B1) Biosynthesis Thiamin (Vitamin B1) is an essential cofactor for all living organisms, playing a critical role in carbohydrate and amino acid me...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Thiazole Precursors in Thiamin (Vitamin B1) Biosynthesis
Thiamin (Vitamin B1) is an essential cofactor for all living organisms, playing a critical role in carbohydrate and amino acid metabolism. Its biologically active form, thiamin diphosphate (ThDP), is indispensable for the function of key enzymes in central metabolic pathways.[1][2] The biosynthesis of thiamin is a multi-step process involving the separate synthesis of a pyrimidine moiety and a thiazole moiety, which are subsequently coupled.[3][4] The thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), is a cornerstone of this pathway.[1][2]
This application note focuses on the utility of 2-mercapto-4-methyl-5-hydroxyethylthiazole , a synthetic analog of the natural thiazole precursor, in developing robust in vitro assays to investigate the enzymes of the thiamin biosynthesis pathway. While the natural precursor lacks the 2-mercapto group, this analog serves as a valuable tool for researchers in drug discovery and molecular biology to probe enzyme kinetics, screen for inhibitors, and elucidate reaction mechanisms. The presence of the mercapto group offers a unique chemical handle for various detection methods, potentially simplifying assay development.
The primary enzyme of interest for such assays is thiamin phosphate synthase (ThiE) , which catalyzes the condensation of HET-P with 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) to form thiamin monophosphate (TMP).[3] Understanding the function and inhibition of this enzyme is a key target for the development of novel antimicrobial agents, as the thiamin biosynthesis pathway is absent in humans.
Biochemical Pathway: The Final Step of Thiamin Monophosphate Synthesis
The enzymatic reaction at the heart of these proposed assays is the formation of Thiamin Monophosphate (TMP) from its pyrimidine and thiazole precursors. This reaction is a critical juncture in the de novo synthesis of Vitamin B1 in prokaryotes, fungi, and plants.
Figure 1: The enzymatic condensation of the pyrimidine (HMP-PP) and thiazole (HET-P) precursors to form Thiamin Monophosphate (TMP), catalyzed by Thiamin Phosphate Synthase (ThiE).
Principle of the In Vitro Assay
The central concept of the in vitro assays described herein is the use of 2-mercapto-4-methyl-5-hydroxyethylthiazole as a substrate or substrate analog for thiamin phosphate synthase (ThiE). The progression of the enzymatic reaction can be monitored by measuring the rate of consumption of the thiazole precursor or the rate of formation of the thiamin monophosphate analog. The 2-mercapto group provides a convenient spectrophotometric handle for detection.
Experimental Workflow for a Spectrophotometric Thiamin Phosphate Synthase (ThiE) Assay
This workflow outlines the key steps for setting up and performing an in vitro assay to measure the activity of thiamin phosphate synthase using 2-mercapto-4-methyl-5-hydroxyethylthiazole.
Figure 2: A generalized workflow for the in vitro spectrophotometric assay of Thiamin Phosphate Synthase (ThiE) activity.
Detailed Protocols
Protocol 1: Recombinant Thiamin Phosphate Synthase (ThiE) Expression and Purification
Objective: To obtain highly pure and active ThiE for use in in vitro assays.
Materials:
E. coli expression strain (e.g., BL21(DE3)) transformed with a ThiE expression vector (e.g., pET vector with a His-tag)
LB Broth and appropriate antibiotic
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Ni-NTA affinity chromatography column
Dialysis tubing and Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)
SDS-PAGE reagents
Procedure:
Inoculate a starter culture of the transformed E. coli and grow overnight.
Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C.
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
Load the supernatant onto a pre-equilibrated Ni-NTA column.
Wash the column with Wash Buffer to remove non-specifically bound proteins.
Elute the His-tagged ThiE with Elution Buffer.
Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.
Analyze the purity of the protein by SDS-PAGE.
Determine the protein concentration using a Bradford or BCA assay.
Store the purified enzyme in aliquots at -80°C.
Protocol 2: Spectrophotometric Assay for ThiE Activity
Objective: To determine the kinetic parameters of ThiE or to screen for inhibitors using 2-mercapto-4-methyl-5-hydroxyethylthiazole.
Principle: This assay monitors the decrease in absorbance at a specific wavelength corresponding to the consumption of the 2-mercapto-thiazole substrate. The exact wavelength for maximal absorbance of the substrate should be determined empirically.
Materials:
Purified Thiamin Phosphate Synthase (ThiE)
2-mercapto-4-methyl-5-hydroxyethylthiazole (phosphorylated in situ or used as an analog)
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
96-well UV-transparent microplate
Microplate spectrophotometer
Procedure:
Reagent Preparation:
Prepare a stock solution of 2-mercapto-4-methyl-5-hydroxyethylthiazole in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in Assay Buffer.
Prepare a stock solution of HMP-PP in Assay Buffer.
Dilute the purified ThiE to the desired concentration in Assay Buffer. Keep on ice.
Assay Setup (for a 100 µL final volume):
To each well of the microplate, add:
50 µL of Assay Buffer
10 µL of 2-mercapto-4-methyl-5-hydroxyethylthiazole solution at various concentrations.
10 µL of HMP-PP solution.
For inhibitor screening, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of the vehicle (e.g., DMSO).
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
Reaction Initiation and Measurement:
Initiate the reaction by adding 20 µL of the diluted ThiE enzyme solution to each well.
Immediately place the plate in the microplate reader and start kinetic measurements.
Monitor the decrease in absorbance at the pre-determined wavelength (e.g., every 30 seconds for 15-30 minutes).
Data Analysis:
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
For inhibitor screening, calculate the percentage of inhibition for each concentration of the test compound and plot against the compound concentration to determine the IC50 value.
Quantitative Data Summary
The following table provides example concentration ranges for the components of the ThiE spectrophotometric assay. These should be optimized for each specific experimental setup.
Reagent
Stock Concentration
Final Concentration in Assay
Notes
ThiE Enzyme
1 mg/mL
1-10 µg/mL
The optimal concentration should result in a linear reaction rate for at least 10 minutes.
2-mercapto-4-methyl-5-hydroxyethylthiazole
10 mM in DMSO
1-100 µM
The concentration range should span the expected Km value.
HMP-PP
10 mM in Assay Buffer
50-200 µM
Should be in excess to ensure the reaction is dependent on the thiazole analog concentration.
Test Inhibitor
1 mM in DMSO
0.1 - 100 µM
A wide range of concentrations should be tested to determine the IC50.
MgCl₂
1 M
10 mM
Essential cofactor for many synthases.
DTT
1 M
1 mM
To maintain a reducing environment and prevent oxidation of the mercapto group.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls should be included in every assay:
No-Enzyme Control: To account for any non-enzymatic degradation of the substrates.
No-Substrate Controls: To ensure that the observed activity is dependent on the presence of both the thiazole analog and HMP-PP.
Positive Control Inhibitor: If available, a known inhibitor of ThiE should be included to validate the assay's ability to detect inhibition.
Vehicle Control: To account for any effects of the solvent (e.g., DMSO) on enzyme activity.
References
Ali, I., & Sayed, S. M. (2021). Thiazole: A versatile lead molecule in medicinal chemistry. FABAD Journal of Pharmaceutical Sciences, 46(3), 221-238.
Bellion, E., & Lash, T. D. (1983). Transport of thiamine and 4-methyl-5-hydroxyethylthiazole by Salmonella typhimurium. Biochimica et Biophysica Acta (BBA) - Biomembranes, 735(3), 331–336.
Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–603.
Kowalska, E., & Kozik, A. (2007). The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. Acta Biochimica Polonica, 54(1), 151–163.
Leonardi, R., & Vitamins and Coenzymes, Part B. (2012). Methods in Enzymology, 510, 297-307.
Paal, M., & Vitamins and Coenzymes, Part A. (2012). Methods in Enzymology, 509, 131-143.
Rapala-Kozik, M. (2011). Thiamine and its derivatives in the regulation of plant metabolism. Postepy biochemii, 57(1), 53–60.
Settembre, E. C., & Vitamins and Coenzymes, Part B. (2012). Methods in Enzymology, 510, 309-323.
Soriano, E. V., et al. (1997). Dual role for the yeast THI4 gene in thiamine biosynthesis and DNA damage tolerance. Journal of Molecular Biology, 273(1), 114–121.
Tzin, V., & Galili, G. (2010). The biosynthetic pathways for thiamin and pyridoxine in plants and their integration. Current Opinion in Plant Biology, 13(3), 270–276.
Wang, P., et al. (2004). Preparation of 4-Methyl-5-(β-Hydroxyethyl)-Thiazole. Transactions of Beijing Institute of Technology, 2004(9), 821-824.
Wirtz, E., & Vitamins and Coenzymes, Part A. (2012). Methods in Enzymology, 509, 145-158.
CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)
ResearchGate. (n.d.). Thiamin Synthesis From Thiazole and Pyrimidine Precursors... [Image].
The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
Walsh Medical Media. (2024). Bioanalytical Techniques in Enzyme Kinetics: Exploring Mechanisms and Therapeutic Potential.
Wiley-Blackwell. (2011). 3 Enzyme Assays.
Creative Enzymes. (n.d.).
Nanalysis. (2018, December 19). Unlocking the Key to Enzymes: Studying Enzyme Kinetics.
Beilstein-Institut. (2004, October 1). Studying Enzyme Kinetics by Means of Progress-Curve Analysis.
PubMed. (2004, April 23). Thiamine biosynthesis in Escherichia coli: in vitro reconstitution of the thiazole synthase activity.
PubMed. (2004, October 15).
ACS Publications. (2023, April 11). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues.
MDPI. (2023, July 10).
PMC. (2014, March 27). A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples.
ChemRxiv. (2024).
Eawag-BBD. (2006, February 19).
PMC. (n.d.).
PMC. (n.d.).
Google Patents. (n.d.).
Request PDF. (2025, August 6). Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents.
PMC. (n.d.). The upregulation of thiamine (vitamin B1) biosynthesis in Arabidopsis thaliana seedlings under salt and osmotic stress conditions is mediated by abscisic acid at the early stages of this stress response.
PNAS. (n.d.). Biosynthesis of the thiazole moiety of thiamin in Escherichia coli: Identification of an acyldisulfide-linked protein–protein conjugate that is functionally analogous to the ubiquitin/E1 complex.
Request PDF. (n.d.). Enzyme assay techniques and protocols.
Technical Support Center: Optimizing Hydrogen Peroxide Oxidation of 2-Mercapto-4-methyl-5-hydroxyethylthiazole
Welcome to the technical support center for the optimization of hydrogen peroxide oxidation of 2-mercapto-4-methyl-5-hydroxyethylthiazole. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the optimization of hydrogen peroxide oxidation of 2-mercapto-4-methyl-5-hydroxyethylthiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction to the Oxidation Reaction
The oxidation of 2-mercapto-4-methyl-5-hydroxyethylthiazole is a critical transformation in synthetic chemistry, often aimed at producing the corresponding disulfide, a key intermediate in various pharmaceutical syntheses. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its environmental benignity, as its primary byproduct is water. However, achieving high yield and purity requires careful control of reaction parameters to prevent over-oxidation and other side reactions.
The primary reaction involves the coupling of two thiol molecules to form a disulfide bond:
2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O
While seemingly straightforward, the process can be influenced by several factors, including pH, temperature, catalyst presence, and reagent concentration. This guide will delve into the nuances of optimizing these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrogen peroxide oxidation of 2-mercapto-4-methyl-5-hydroxyethylthiazole?
The primary and desired product is the corresponding disulfide, 4,4'-(dithiobis(methylene))bis(5-(2-hydroxyethyl)-4-methylthiazole). This is formed through the oxidative coupling of two molecules of the starting mercaptan.
Q2: What are the potential byproducts, and how can they be minimized?
Over-oxidation is a primary concern and can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic acids (R-SO₃H).[1] Ring opening of the thiazole ring can also occur under harsh conditions.[2] To minimize these byproducts:
Control Stoichiometry: Use a controlled amount of hydrogen peroxide, typically a slight excess (1.0-1.2 equivalents) to ensure full conversion of the starting material without promoting over-oxidation.[3]
Temperature Management: Maintain a low to moderate reaction temperature (e.g., 0-25 °C) to control the reaction rate and reduce the likelihood of side reactions.[4]
pH Control: The reaction is often pH-dependent. Maintaining a neutral to slightly alkaline pH can favor the desired disulfide formation.[3]
Q3: What is the role of a catalyst in this reaction?
While the reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity. For instance, iodide ions (from sources like sodium iodide) can catalyze the oxidation of thiols by hydrogen peroxide, often leading to higher yields and shorter reaction times.[3] Transition metal complexes can also be employed, but care must be taken to avoid unwanted side reactions.[1]
Q4: How can I monitor the progress of the reaction?
Several analytical techniques can be used to monitor the reaction progress:
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, product, and any major byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the final product's structure and purity.[5]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion of Starting Material
1. Insufficient amount of hydrogen peroxide. 2. Low reaction temperature slowing the kinetics. 3. Incorrect pH of the reaction mixture. 4. Decomposed hydrogen peroxide solution.
1. Ensure the correct stoichiometry of H₂O₂ is used. A slight excess (1.1-1.2 eq.) is often optimal. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Adjust the pH to a neutral or slightly alkaline range. The rate of thiol oxidation can be pH-dependent.[7][8] 4. Use a fresh, properly stored solution of hydrogen peroxide. Its concentration can be verified by titration.
Formation of Multiple Products (Low Selectivity)
1. Over-oxidation of the thiol to sulfonic acids. 2. High reaction temperature. 3. Incorrect pH leading to side reactions. 4. Presence of catalytic impurities.
1. Add the hydrogen peroxide solution dropwise to the reaction mixture to maintain a low instantaneous concentration.[3] 2. Perform the reaction at a lower temperature (e.g., in an ice bath). 3. Buffer the reaction mixture to maintain the optimal pH. 4. Use high-purity reagents and solvents.
Product Degradation
1. The disulfide product may be susceptible to further oxidation under harsh conditions. 2. The thiazole ring may be unstable under certain pH and temperature conditions.[2]
1. Quench the reaction promptly once the starting material is consumed. 2. Work up the reaction under mild conditions, avoiding strong acids or bases.
Difficulty in Product Isolation
1. The product may be highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.
1. Choose a solvent system where the product has lower solubility for easier precipitation or extraction. 2. If an emulsion forms during extraction, adding a small amount of brine can help to break it.
Experimental Protocols
General Protocol for Hydrogen Peroxide Oxidation
Preparation: Dissolve 2-mercapto-4-methyl-5-hydroxyethylthiazole in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
Catalyst Addition (Optional): If using a catalyst such as sodium iodide, add it to the solution at this stage (typically 1-5 mol%).[3]
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.
Quenching: Once the reaction is complete, quench any excess hydrogen peroxide by adding a small amount of a reducing agent, such as sodium sulfite or sodium thiosulfate solution, until a test with peroxide indicator strips is negative.
Workup and Isolation:
If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried.
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Analytical Method: HPLC Monitoring
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Decision tree for troubleshooting common issues in the oxidation reaction.
troubleshooting low yields in 2-mercapto-4-methyl-5-hydroxyethylthiazole organic synthesis
Welcome to the technical support center for the organic synthesis of 2-mercapto-4-methyl-5-hydroxyethylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the organic synthesis of 2-mercapto-4-methyl-5-hydroxyethylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate, a key precursor in the synthesis of Vitamin B1 (Thiamine).[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common challenges and improve your reaction yields and product purity.
Section 1: Foundational Knowledge - The Hantzsch Thiazole Synthesis
The most common and reliable method for synthesizing the target thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, this translates to the reaction between an appropriate α-chloro- or α-bromo-ketone and a sulfur source like ammonium dithiocarbamate or thioformamide.[4][5]
The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4] Understanding this pathway is crucial for diagnosing issues, as deviations at any step can lead to side products or low conversion.
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for a typical Hantzsch thiazole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category A: Starting Materials & Reagents
Q1: My reaction is sluggish or failing completely. I suspect my starting materials. What should I check?
A1: The purity and stability of your starting materials are paramount. Low yields or complete reaction failure can often be traced back to this.[4]
α-Haloketone Stability: α-haloketones can be unstable and may decompose over time, especially if exposed to moisture or light.[4] Ensure it is fresh or has been purified shortly before use (e.g., by distillation). Impurities can significantly interfere with the reaction.
Thioamide Quality: The purity of the thioamide (e.g., ammonium dithiocarbamate, thiourea) is equally important. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.[6]
Moisture: The reaction should be performed under anhydrous conditions. Water can hydrolyze the α-haloketone and interfere with the cyclization step. Ensure your solvents are properly dried.
Q2: I'm using a precursor like α-acetyl-γ-butyrolactone. What are the critical steps in converting it to the necessary α-haloketone?
A2: Synthesizing the active α-haloketone, such as 3-chloro-3-acetylpropanol, from a lactone precursor is a common route.[7][8]
Chlorination: The initial step often involves chlorination with an agent like sulfuryl chloride.[7][9] This reaction must be temperature-controlled to prevent side reactions.
Hydrolysis/Decarboxylation: The resulting chlorinated lactone is then hydrolyzed under acidic conditions (e.g., with H2SO4 or HCl) to open the ring and form the desired α-haloketone.[7][10] Incomplete hydrolysis will leave unreacted starting material, reducing the overall yield.
Category B: Reaction Conditions & Execution
Q3: My reaction mixture is turning dark brown or black, and I'm getting a low yield of a tarry substance. What's causing this polymerization?
A3: Dark coloration and polymerization are classic signs of side reactions, often caused by suboptimal reaction conditions.
Temperature Control: While the Hantzsch synthesis often requires heating, excessive heat can promote polymerization and decomposition of both starting materials and the product.[4] It is crucial to find the optimal temperature. Start with gentle heating and monitor the reaction's progress by Thin Layer Chromatography (TLC).[11]
Stoichiometry: An incorrect ratio of reactants can lead to side products. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the more valuable α-haloketone.[12]
pH Control: The pH of the reaction can influence the outcome. While typically run under neutral or slightly acidic conditions, highly acidic conditions can sometimes lead to the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles.[6][13]
Q4: I'm not seeing any product formation on TLC after several hours. What parameters should I adjust?
A4: If the reaction isn't starting, a systematic optimization of conditions is necessary.[11]
Temperature: As mentioned, this reaction often needs an energy input. If you are running it at room temperature, gradually increase the heat and monitor for product formation.[4]
Solvent Choice: The solvent plays a critical role. Alcohols like ethanol or methanol are common choices.[14] However, exploring other solvents or using a mixture (e.g., ethanol/water) can sometimes improve reaction rates and yields.[15]
Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitor the disappearance of the limiting reagent by TLC to determine the optimal reaction time.[11]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in thiazole synthesis.
Category C: Product Isolation & Purification
Q5: My workup procedure involves precipitating the product by neutralizing the reaction mixture, but nothing is crashing out. What should I do?
A5: Failure to precipitate is a common workup issue.[11]
Verify Neutralization: First, check the pH of your solution with litmus paper or a pH meter. Ensure it is neutral or slightly basic. If it's still acidic, add more of your base (e.g., 5% sodium carbonate solution) until neutralization is complete.[11]
Product Solubility: Your thiazole derivative may be more soluble in the reaction mixture than expected. If neutralization is complete and there's still no precipitate, you will need to switch to a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture.[11]
Solvent Volume: Sometimes, the volume of the solvent is too high, keeping the product dissolved. You can try to carefully remove some of the solvent under reduced pressure to encourage precipitation.
Q6: My final product is an impure oil/solid. What is the best way to purify 2-mercaptothiazole derivatives?
A6: Purification is key to obtaining a high-quality final product.
Recrystallization: For solid products, recrystallization is a standard and effective technique. Choose a solvent system where your product is soluble at high temperatures but poorly soluble at room or lower temperatures.[11]
Acid-Base Wash: Since mercaptobenzothiazoles are acidic, you can dissolve the crude product in a dilute aqueous base (like NaOH), filter off any insoluble non-acidic impurities, and then re-precipitate your purified product by adding a non-oxidizing acid (like HCl or H2SO4).[16] This is a very effective method for removing neutral organic impurities.
Column Chromatography: For difficult-to-separate mixtures or oily products, silica gel column chromatography is the preferred method.[11] A solvent system of varying polarity (e.g., hexanes/ethyl acetate) will allow for the separation of the desired product from impurities.
Section 3: Optimized Protocol Example
This protocol is a generalized example based on common procedures for Hantzsch-type syntheses. Researchers should adapt it based on their specific α-haloketone precursor.
Parameter
Recommendation
Rationale
α-Haloketone
1.0 equivalent
Limiting reagent.
Thioamide
1.2 - 1.5 equivalents
A slight excess ensures full conversion of the haloketone.[12]
Solvent
Anhydrous Ethanol or Methanol
Common, effective solvents for this condensation.[11]
Temperature
60-80 °C (Reflux)
Heating is typically required for a reasonable reaction rate.[4]
Reaction Time
2-6 hours
Monitor by TLC until starting material is consumed.[11]
Workup
Cool to RT, pour into 5% Na₂CO₃(aq)
Neutralizes the HBr/HCl byproduct, causing the neutral thiazole to precipitate.[14]
Purification
Filter precipitate, wash with H₂O, then recrystallize.
Removes inorganic salts and soluble impurities.[11]
Step-by-Step Methodology
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the thioamide (1.2-1.5 eq) in anhydrous ethanol.
Reagent Addition: Add the α-haloketone (1.0 eq) to the solution.
Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously.[13]
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
Workup: Once the limiting reagent is consumed, allow the reaction to cool to room temperature.[14] In a separate beaker, prepare a solution of 5% aqueous sodium carbonate. Pour the cooled reaction mixture into the sodium carbonate solution while swirling.[12]
Isolation: A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.[11]
Washing: Wash the collected solid (the filter cake) with cold water to remove any inorganic salts.[14]
Drying & Purification: Allow the product to air dry. For higher purity, recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify via silica gel chromatography.
Section 4: References
Carveth, J. C., et al. (2022). Thiamin Synthesis From Thiazole and Pyrimidine Precursors. ResearchGate. Retrieved from [Link]
Begley, T. P., et al. (2003). Biosynthesis of the Thiazole Moiety of Thiamin Pyrophosphate (Vitamin B1). Biochemistry, 42(43), 12479–12484. Retrieved from [Link]
Wikipedia. (2024). Thiamine. Retrieved from [Link]
Settembre, E. C., et al. (2018). Vitamin B1 (Thiamine) Metabolism and Regulation in Archaea. IntechOpen. Retrieved from [Link]
Chatterjee, A., et al. (2012). Biosynthesis of the Thiamin Thiazole in Eukaryotes: The Conversion of NAD to an Advanced Intermediate. PMC. Retrieved from [Link]
Google Patents. (1982). US4343946A - Purification of 2-mercaptobenzothiazole. Retrieved from
Google Patents. (1972). US3681371A - Process for purification of crude 2-mercaptobenzothiazole. Retrieved from
WIPO. (2021). WO/2021/234497 PROCESS FOR THE PURIFICATION OF 2 MERCAPTOBENZOTHIAZOLE. Retrieved from [Link]
Ortyl, J., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Purification of 2-mercaptobenzothiazole by solvent extraction. Retrieved from [Link]
Fairlie, D. P., & West, M. L. (2011). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. Retrieved from [Link]
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Wikipedia. (2024). Thiazole. Retrieved from [Link]
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Reddy, T. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing. Retrieved from [Link]
Bouyahya, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
Procter, D. J., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Semantic Scholar. Retrieved from [Link]
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
CNKI. (n.d.). Preparation of 4-Methyl-5-(β-Hydroxyethyl)-Thiazole. Retrieved from [Link]
Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Retrieved from
Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Retrieved from
minimizing 2-chloro-4-methyl-5-hydroxyethylthiazole byproducts during hydrochloric acid reactions
Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis of 4-methyl-5-hydroxyethylthiazole (Sulfurol)—a critical intermed...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis of 4-methyl-5-hydroxyethylthiazole (Sulfurol)—a critical intermediate in the synthesis of thiamine (Vitamin B1) and related pharmaceutical analogs.
Specifically, this guide addresses the mechanistic causality and troubleshooting steps for minimizing the 2-chloro-4-methyl-5-hydroxyethylthiazole byproduct during the oxidative desulfurization of 2-mercapto-4-methyl-5-hydroxyethylthiazole in hydrochloric acid (HCl) [1].
Mechanistic Causality: The Origin of Chlorinated Byproducts
The conversion of 2-mercapto-4-methyl-5-hydroxyethylthiazole to its C2-unsubstituted form relies on oxidative desulfurization using hydrogen peroxide (
H2O2
) in an acidic medium. The peroxide oxidizes the C2-thiol (
−SH
) into a highly reactive sulfonate (
−SO3H
) leaving group.
In an optimal environment (dilute acid), hydrolytic cleavage replaces the sulfonate with a hydrogen atom. However, if concentrated hydrochloric acid is used, the reaction environment becomes saturated with chloride ions (
Cl−
). Because the oxidized sulfur moiety is an excellent leaving group, the C2 position of the thiazole ring becomes highly electrophilic. The excess chloride acts as a competing nucleophile, triggering a Nucleophilic Aromatic Substitution (
SNAr
) that yields the unwanted 2-chloro-4-methyl-5-hydroxyethylthiazole byproduct.
Pathway Visualization
Mechanistic pathways for oxidative desulfurization of 2-mercapto-4-methyl-5-hydroxyethylthiazole.
Troubleshooting FAQs
Q1: Why is my reaction yielding predominantly 2-chloro-4-methyl-5-hydroxyethylthiazole instead of the desulfurized product?A1: You are likely using concentrated hydrochloric acid (e.g., 12 M or 37% w/w). The high molarity of chloride ions outcompetes water during the cleavage step, leading to nucleophilic chlorination at the C2 position. To resolve this, switch to dilute hydrochloric acid (1.0 M to 1.5 M) to provide necessary protons without supplying a critical mass of nucleophilic chloride [1].
Q2: I reduced the acid concentration, but now I am seeing a heavy, non-polar impurity. What is it?A2: If you are observing a new impurity while using dilute acid, check your
H2O2
stoichiometry. Insufficient hydrogen peroxide leads to incomplete oxidation (forming a sulfenic acid intermediate rather than a sulfonate). This intermediate reacts with unreacted starting material to form a stable thioether dimer: bis(4-methyl-5-hydroxyethylthiazolyl-2) sulfide [1]. Ensure you are using at least 3.0 to 3.5 equivalents of
H2O2
.
Q3: Can I substitute hydrochloric acid with sulfuric acid to eliminate chloride ions entirely?A3: While substituting HCl with
H2SO4
removes the risk of the 2-chloro byproduct, strong sulfuric acid can lead to the esterification or dehydration of the sensitive 5-hydroxyethyl side chain. Dilute HCl remains the industry standard, provided the molarity is strictly controlled.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reagent equivalents, acid concentration, and the resulting product distribution. Use this matrix to benchmark your analytical results.
HCl Concentration
H2O2
Equivalents
Primary Reaction Outcome
Est. Yield (%)
Mechanistic Driver
Dilute (1.5 M)
3.2 eq
4-methyl-5-hydroxyethylthiazole
>85%
Complete desulfonylation via hydrolysis.
Conc. (12.0 M)
3.2 eq
2-chloro-4-methyl-5-hydroxyethylthiazole
>60%
SNAr
by excess
Cl−
nucleophiles.
Dilute (1.5 M)
< 1.5 eq
bis(thiazolyl-2) sulfide dimer
>40%
Incomplete oxidation; dimer coupling.
Conc. (12.0 M)
< 1.5 eq
Complex mixture (Sulfide + Chloro)
N/A
Competing under-oxidation and
SNAr
.
Self-Validating Experimental Protocol
To guarantee the suppression of chlorinated byproducts, follow this standardized, self-validating methodology for oxidative desulfurization.
Charge a jacketed glass reactor with 1.0 equivalent of 2-mercapto-4-methyl-5-hydroxyethylthiazole.
Suspend the solid in 5 volumes of 1.5 M Hydrochloric Acid .
Causality Check: 1.5 M HCl provides the exact proton density required to solubilize the thiazole and catalyze the oxidation without crossing the threshold into nucleophilic chlorination.
Step 2: Controlled Oxidation
Cool the reaction mixture to an internal temperature of 0–5 °C using a chiller.
Begin dropwise addition of 30% w/w aqueous Hydrogen Peroxide (3.2 equivalents ).
Maintain the addition rate such that the internal temperature never exceeds 10 °C.
Causality Check: Strict thermal control prevents the premature degradation of the reactive sulfonate intermediate. The 3.2 equivalents ensure total oxidation, preventing bis-sulfide dimer formation.
Step 3: Hydrolytic Cleavage
Once addition is complete, remove the cooling bath and allow the mixture to warm to 20 °C over 30 minutes.
Heat the mixture to 60 °C for exactly 2 hours. This thermal energy drives the hydrolytic cleavage of the leaving group, replacing it with a proton.
Step 4: Neutralization and Extraction
Cool the mixture to room temperature.
Carefully adjust the pH to 7.5 using 2.0 M NaOH (aqueous).
Extract the aqueous layer with Dichloromethane (DCM) (3 x 4 volumes).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 5: Protocol Validation
Analytical Check: Run the crude product via LC-MS or GC-MS.
Success Criteria: The target mass is
[M+H]+=144
. The protocol is validated if the chromatogram shows a complete absence of the
[M+H]+=178
peak (indicating 0% 2-chloro byproduct) and the
[M+H]+=317
peak (indicating 0% bis-sulfide dimer).
References
Title: Thiazole Derivatives. VIII. Synthesis of the Dithiazolyl Sulfide. (1)
Source: YAKUGAKU ZASSHI (Journal of the Pharmaceutical Society of Japan), Volume 75, Issue 6, Pages 656-658 (1955).
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-Mercapto-4-methyl-5-hydroxyethylthiazole
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality m...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-mercapto-4-methyl-5-hydroxyethylthiazole, a versatile building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth exploration of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-mercapto-4-methyl-5-hydroxyethylthiazole, complete with a comprehensive validation protocol grounded in international regulatory standards. Furthermore, we will objectively compare the performance of this HPLC method with alternative analytical techniques, offering experimental insights to aid researchers in selecting the most suitable approach for their specific needs.
The Central Role of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate can have cascading effects on the final drug product. They may lead to the formation of undesired side products, reduce the yield of the API, and, most critically, introduce potentially toxic components. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Proposed HPLC Method for Purity Determination
While a specific validated HPLC method for 2-mercapto-4-methyl-5-hydroxyethylthiazole is not widely published, a robust method can be developed based on the analysis of similar thiazole derivatives.[1][2] The following proposed method serves as a strong starting point for researchers.
Chromatographic Conditions
A reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the separation of the analyte based on its polarity.
Parameter
Proposed Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
C18 columns provide excellent retention and separation for moderately polar heterocyclic compounds.
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
A phosphate buffer provides good peak shape and pH control. Acetonitrile is a common organic modifier with good UV transparency.
Gradient
Time (min)
%B
0
10
20
90
25
90
26
10
30
10
Flow Rate
1.0 mL/min
A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection
UV at 254 nm
Thiazole rings typically exhibit strong UV absorbance, making UV detection a suitable choice.
Injection Volume
10 µL
A common injection volume for analytical HPLC.
The Blueprint for Reliability: HPLC Method Validation
A developed analytical method is only as reliable as its validation. The validation process provides documented evidence that the method is suitable for its intended purpose. The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Experimental Workflow for Method Validation
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
Experimental Protocol:
Prepare a solution of the 2-mercapto-4-methyl-5-hydroxyethylthiazole reference standard.
Prepare solutions of known potential impurities. Synthesis of thiazole derivatives can result in unreacted starting materials or by-products.[6][7]
Prepare a mixed solution containing the reference standard and all potential impurities.
Inject each solution into the HPLC system.
Analyze the chromatograms to ensure that the peak for 2-mercapto-4-methyl-5-hydroxyethylthiazole is well-resolved from all other peaks. Peak purity analysis using a diode array detector can further confirm the homogeneity of the analyte peak.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Prepare a series of at least five dilutions of the stock solution covering the expected working range (e.g., 50% to 150% of the target concentration).
Inject each dilution in triplicate.
Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5]
Experimental Protocol:
Prepare a placebo (matrix without the analyte).
Spike the placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is assessed at two levels:
Repeatability (Intra-assay precision):
Experimental Protocol: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision (Inter-assay precision):
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol (based on signal-to-noise ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
This can be achieved by injecting a series of dilute solutions of known concentration.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]
Experimental Protocol:
Introduce small variations to the method parameters, one at a time. Examples include:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase composition (e.g., ± 2% organic)
Detection wavelength (e.g., ± 2 nm)
Analyze the system suitability parameters for each condition.
Acceptance Criteria: The system suitability parameters should remain within the established limits.
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[8]
Experimental Protocol:
Inject a standard solution multiple times (e.g., five or six replicates) before running any samples.
Calculate the following parameters:
Tailing factor (Asymmetry factor): A measure of peak symmetry.
Theoretical plates (N): A measure of column efficiency.
Relative standard deviation (RSD) of peak areas and retention times.
Acceptance Criteria:
Tailing factor: ≤ 2.0
Theoretical plates: > 2000
RSD of peak areas: ≤ 2.0%
RSD of retention times: ≤ 1.0%
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a workhorse for purity analysis, other techniques offer unique advantages and can provide complementary information.
Comparison of Analytical Techniques
Feature
HPLC
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Nuclear Magnetic Resonance (qNMR)
Capillary Electrophoresis (CE)
Principle
Separation based on polarity
Separation based on volatility and boiling point, with mass-based detection
Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei
Separation based on charge-to-size ratio in an electric field
Applicability to Analyte
Highly suitable for polar, non-volatile compounds like 2-mercapto-4-methyl-5-hydroxyethylthiazole.
May require derivatization to increase volatility.
Excellent for soluble compounds, provides structural information.
Suitable for charged or chargeable analytes.
Quantitation
Relative (area percent) or external/internal standard calibration.
External/internal standard calibration.
Absolute quantitation without a specific reference standard of the analyte.
External/internal standard calibration.
Impurity Identification
Requires isolation and further analysis (e.g., LC-MS).
Provides mass spectral data for identification of volatile impurities.
Can identify and quantify structurally related impurities if their signals are resolved.
High separation efficiency can resolve closely related impurities.
High sensitivity, excellent for volatile impurities, provides structural information.
Primary analytical method, no need for analyte-specific reference standards, provides structural information.
High efficiency, small sample volume, low solvent consumption.
Disadvantages
Higher solvent consumption, potential for co-elution of impurities.
Not suitable for non-volatile or thermally labile compounds without derivatization.
Lower sensitivity than chromatographic methods, requires more expensive instrumentation.
Can be less robust than HPLC, potential for matrix effects.
Workflow Comparison
Caption: Comparison of Analytical Workflows.
Conclusion: Selecting the Optimal Analytical Strategy
The choice of the most appropriate analytical technique for assessing the purity of 2-mercapto-4-methyl-5-hydroxyethylthiazole depends on the specific requirements of the analysis.
For routine quality control and release testing, a validated HPLC method, as outlined in this guide, is the industry standard. Its robustness, reliability, and high-resolution capabilities make it ideal for quantifying the main component and known impurities.
For impurity identification and the analysis of volatile by-products,GC-MS can be a powerful complementary technique, especially if derivatization is employed.
For establishing the absolute purity of a reference standard or for a primary, orthogonal method,qNMR is an invaluable tool. Its ability to provide a direct, molar-based purity assessment without the need for an identical reference standard is a significant advantage.
For high-efficiency separations of closely related impurities,Capillary Electrophoresis offers a viable alternative with the benefits of low sample and solvent consumption.
By understanding the principles, validation requirements, and comparative strengths of these analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical intermediates and, ultimately, the final drug products.
References
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. [Link]
ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
ResearchGate. (n.d.). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]
Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link]
PubMed. (2009, August 24). Capillary electrophoretic separation of polycyclic aromatic sulfur heterocycles. [Link]
TopSCHOLAR. (1998, December 1). Capillary Zone Electrophoresis Studies of Sulfur Containing Compounds. [Link]
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]
Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
Benchmarking 2-Mercapto-4-methyl-5-hydroxyethylthiazole Against Standard Thiazoles in Drug Design
The thiazole ring is a privileged scaffold in medicinal chemistry, offering diverse vectors for target engagement. However, the specific substitution pattern on the thiazole core fundamentally alters its pharmacological...
Author: BenchChem Technical Support Team. Date: April 2026
The thiazole ring is a privileged scaffold in medicinal chemistry, offering diverse vectors for target engagement. However, the specific substitution pattern on the thiazole core fundamentally alters its pharmacological trajectory. This guide provides an objective, data-driven benchmark comparing 2-mercapto-4-methyl-5-hydroxyethylthiazole (MMHT) against standard thiazoles—such as 2-aminothiazole and 4-methyl-5-thiazoleethanol —to help you make informed decisions during fragment-based drug discovery (FBDD) and lead optimization.
Structural Rationale & Pharmacophore Divergence
The primary driver of target selectivity among thiazole derivatives lies at the C2 position, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.
Standard Thiazoles (e.g., 2-Aminothiazole): The exocyclic amine acts as a hard hydrogen-bond donor and acceptor. This motif is famously utilized in the pan-Src kinase inhibitor Dasatinib, where the 2-aminothiazole core forms critical bidentate hydrogen bonds with the kinase hinge region[1].
MMHT (CAS 1124-01-2): The substitution of an amine for a 2-mercapto (thiol) group shifts the molecule's reactivity profile[2]. The sulfur atom is a "soft" nucleophile and an excellent Lewis base, making it a highly potent zinc-binding pharmacophore (ZBP) for metalloenzymes[3]. Furthermore, the 5-hydroxyethyl appendage—derived from the thiamine (Vitamin B1) scaffold—provides a flexible, water-solubilizing vector that can engage in secondary hydrogen bonding within solvent-exposed channels.
Diagram 1: Divergent target engagement pathways based on C2-substitution of the thiazole core.
Physicochemical Benchmarking
When integrating these fragments into a drug design workflow, understanding their physicochemical boundaries is critical for predicting ADME properties and assay behavior.
Note: MMHT exists in a thiol-thione tautomeric equilibrium in aqueous solution, which must be accounted for during in silico docking studies.
Experimental Workflows: Self-Validating Protocols
To accurately benchmark MMHT against 2-aminothiazole, your experimental design must isolate their distinct mechanisms of action. Below are two field-proven, self-validating protocols designed to prevent common false-positive artifacts.
Objective: Quantify the zinc-chelating superiority of MMHT against a model metalloenzyme (e.g., HDAC8).
Causality & Design Logic: Assays targeting zinc-dependent enzymes are notoriously susceptible to buffer artifacts. The inclusion of standard reducing agents like Dithiothreitol (DTT) or metal chelators like EDTA will strip the catalytic zinc or outcompete the fragment, destroying the assay's dynamic range.
Step-by-Step Methodology:
Buffer Preparation: Prepare a strictly metal-free assay buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20). Crucial: Do not add DTT, BME, or EDTA.
Enzyme Equilibration: Pre-incubate recombinant HDAC8 (10 nM) with 1 µM exogenous ZnSO₄ for 15 minutes to ensure full active-site metalation.
Compound Addition: Dispense MMHT and 2-Aminothiazole in an 8-point dose-response curve (0.1 µM to 500 µM).
Internal Controls:
Positive Control: 10 µM EDTA (Validates that the assay is zinc-dependent).
Negative Control: 4-Methyl-5-thiazoleethanol (Validates that the thiazole core alone cannot drive inhibition without the C2-mercapto group).
Substrate Addition: Add the fluorogenic HDAC substrate and monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 45 minutes. Calculate initial velocities to derive IC₅₀ values.
Objective: Validate MMHT's ability to form mixed disulfides with target cysteines.
Causality & Design Logic: The 2-mercapto group is redox-active. To prove that MMHT can act as a targeted covalent inhibitor (TCI) via disulfide exchange, we must map the intact mass of the protein-ligand complex using high-resolution mass spectrometry.
Step-by-Step Methodology:
Incubation: Incubate 5 µM of a model cysteine-rich target protein with 50 µM of MMHT in a degassed PBS buffer (pH 7.4) for 2 hours at 37°C.
Quenching: Quench the reaction by adding 1% formic acid to lock the disulfide state and denature the protein.
Desalting: Pass the sample through a C4 ZipTip to remove unbound MMHT and buffer salts.
LC-MS/MS Analysis: Inject the sample into a Q-TOF mass spectrometer.
Data Interpretation: Look for a mass shift of +173 Da (Mass of MMHT minus 2 Daltons for the loss of two protons during disulfide formation). 2-Aminothiazole should show no mass shift under these conditions.
Benchmarking Data Presentation
The following table summarizes representative benchmarking data demonstrating the orthogonal selectivity profiles of these scaffolds.
When screening a library containing both mercapto- and amino-thiazoles, a structured triage workflow is essential to rapidly categorize hits by their mechanism of action.
Diagram 2: Logical triage workflow for profiling thiazole-based fragments in early drug discovery.
References
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)
Source: Journal of Medicinal Chemistry / PubMed (NIH)
URL:[Link]
Inhibition of Zinc Metalloenzymes by 2-Mercaptothiazole Derivatives
Source: ResearchGate
URL:[Link]
A Comparative Guide to Catalyst Selection for Reproducible Desulfurization of 2-Mercapto-4-methyl-5-hydroxyethylthiazole
In the synthesis of pharmacologically relevant molecules and fine chemicals, the reductive desulfurization of sulfur-containing heterocycles is a pivotal transformation. The target of our focus, 2-mercapto-4-methyl-5-hyd...
Author: BenchChem Technical Support Team. Date: April 2026
In the synthesis of pharmacologically relevant molecules and fine chemicals, the reductive desulfurization of sulfur-containing heterocycles is a pivotal transformation. The target of our focus, 2-mercapto-4-methyl-5-hydroxyethylthiazole, serves as a key intermediate where the selective removal of the thiol group is often a critical step. The reproducibility of this desulfurization reaction is paramount for process scale-up and ensuring consistent product quality. This guide provides an in-depth comparison of common catalytic systems for this transformation, with a focus on the reproducibility of yields, supported by experimental insights and protocols.
The choice of catalyst is a critical parameter that dictates not only the yield but also the consistency of the desulfurization process. Here, we will delve into a comparative analysis of two widely employed catalysts: Raney® Nickel and Nickel Boride (Ni₂B).
Comparative Analysis of Catalytic Performance
The selection of a catalyst for the desulfurization of 2-mercapto-4-methyl-5-hydroxyethylthiazole hinges on a balance of reactivity, selectivity, and importantly, the reproducibility of the reaction outcome. Below is a summary of the expected performance of Raney Nickel and Nickel Boride under optimized conditions.
Catalyst
Typical Yield Range (%)
Key Reaction Conditions
Reproducibility Challenges
Raney® Nickel
85-98%
Ethanol/Water, 50-80°C, H₂ (optional)
Batch-to-batch variation in catalyst activity, pyrophoric nature when dry.[1][2]
Nickel Boride (Ni₂B)
80-95%
Methanol/Ethanol, 25-50°C, in situ generation
Stoichiometry of NaBH₄, solvent purity, and temperature control.[3][4]
In-Depth Catalyst Profiles and Experimental Protocols
Raney® Nickel: The Industry Workhorse
Raney Nickel, a porous nickel catalyst, has been a mainstay in desulfurization reactions for decades due to its high reactivity.[1][5] The high surface area and adsorbed hydrogen within its structure contribute to its efficacy.[1][5] However, the activity of Raney Nickel can vary significantly between batches, which poses a challenge to achieving consistent yields.[2] This variability is often attributed to differences in the leaching process during its preparation.[5]
This protocol outlines a general procedure for the desulfurization of 2-mercapto-4-methyl-5-hydroxyethylthiazole using commercially available Raney Nickel slurry.
Materials:
2-mercapto-4-methyl-5-hydroxyethylthiazole
Raney® Nickel (50% slurry in water)
Ethanol (95%)
Deionized Water
Celite®
Procedure:
Catalyst Preparation: In a flask equipped with a magnetic stirrer, carefully wash the Raney® Nickel slurry (approx. 5-10 wt. equivalents of the substrate) with deionized water three times, followed by three washes with 95% ethanol. This is to remove any residual alkali from the preparation process.
Reaction Setup: To the washed Raney® Nickel, add a solution of 2-mercapto-4-methyl-5-hydroxyethylthiazole (1 equivalent) in 95% ethanol.
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
Work-up: Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely as Raney® Nickel is pyrophoric.[2] Keep the filter cake wet with solvent.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.
Causality Behind Experimental Choices:
The extensive washing of the Raney Nickel is crucial to remove any residual sodium aluminate and sodium hydroxide from its manufacturing process, which can influence the reaction pH and side product formation.
Ethanol is a common solvent choice due to its ability to dissolve the substrate and its relatively high boiling point for reflux conditions. The presence of some water from the slurry can also be beneficial for the reaction.
Nickel Boride (Ni₂B): A Milder and Safer Alternative
Nickel boride, often generated in situ from the reduction of a nickel(II) salt with sodium borohydride, has emerged as a valuable alternative to Raney Nickel.[3] It is generally considered less pyrophoric and can exhibit high catalytic activity at ambient temperatures.[2][3] The reproducibility of desulfurization reactions with nickel boride is highly dependent on the precise control of its in situ generation.
This protocol details the desulfurization of 2-mercapto-4-methyl-5-hydroxyethylthiazole using nickel boride generated in situ.
Materials:
2-mercapto-4-methyl-5-hydroxyethylthiazole
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
Sodium Borohydride (NaBH₄)
Methanol
Celite®
Procedure:
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-mercapto-4-methyl-5-hydroxyethylthiazole (1 equivalent) and Nickel(II) Chloride Hexahydrate (2-3 equivalents) in methanol.
In situ Catalyst Generation: Cool the solution to 0°C in an ice bath. Slowly add a solution of Sodium Borohydride (4-6 equivalents) in methanol. A black precipitate of nickel boride will form, accompanied by hydrogen gas evolution.
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.
Work-up: Quench the reaction by carefully adding a small amount of acetone. Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate.
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by standard methods.
Causality Behind Experimental Choices:
The slow, portion-wise addition of sodium borohydride at low temperature is critical for controlling the exothermic reaction and ensuring the formation of a finely divided, highly active catalyst.
The use of an inert atmosphere prevents the oxidation of the nickel boride catalyst, which would lead to deactivation.
Visualizing the Process
To better understand the experimental workflows, the following diagrams illustrate the key steps for each catalytic system.
Caption: Experimental workflow for desulfurization using Raney Nickel.
Caption: Experimental workflow for desulfurization using in-situ generated Nickel Boride.
Mechanism of Desulfurization
The generally accepted mechanism for desulfurization with these nickel-based catalysts involves the oxidative addition of the carbon-sulfur bond to the nickel surface, followed by hydrogenolysis to replace the sulfur atom with hydrogen atoms.
Caption: Simplified mechanism of nickel-catalyzed desulfurization.
Ensuring Reproducibility: A Self-Validating System
To mitigate reproducibility issues, a self-validating experimental system should be implemented. This involves:
Catalyst Characterization: For Raney Nickel, if possible, characterize the surface area and activity of each new batch with a standard reaction. For Nickel Boride, consistency in the quality of the nickel salt and borohydride is key.
Strict Control of Reaction Parameters: Temperature, stirring rate, and the rate of reagent addition must be precisely controlled.
In-Process Controls: Utilize analytical techniques like TLC, GC, or HPLC to monitor the reaction progress and identify any inconsistencies early on.
Thorough Product Analysis: Confirm the identity and purity of the final product using techniques such as NMR, MS, and elemental analysis to ensure that the desired transformation has occurred cleanly.
Conclusion and Recommendations
Both Raney Nickel and Nickel Boride are effective catalysts for the desulfurization of 2-mercapto-4-methyl-5-hydroxyethylthiazole.
Raney Nickel often provides higher yields but can suffer from batch-to-batch inconsistency. It is well-suited for laboratories with established procedures for handling and characterizing this catalyst.
Nickel Boride , generated in situ, offers a milder and potentially safer alternative. While the yields may be slightly lower, careful control over its generation can lead to more reproducible results, making it an attractive option for process development and scale-up where consistency is paramount.
Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the level of process control that can be implemented. It is recommended to perform small-scale optimization experiments for both catalytic systems to determine the most robust and reproducible method for your specific application.
References
Shu, C., Sun, T., Guo, Q., Jia, J., & Lou, Z. (n.d.). Desulfurization of diesel fuel with nickel boride in situ generated in an ionic liquid.
Wikipedia. (n.d.). Nickel boride catalyst.
Raney Nickel for the Desulphurization of FCC Gasoline. (2006, November 1). OnePetro.
Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry.
Shu, C., Liu, X., Xie, W., Cai, S., Li, W., & Wang, M. (n.d.). Reductive desulfurization of aromatic sulfides with nickel boride in deep eutectic solvents.
Towards nickel boride catalyzed C-C coupling reactions. (2017, July 10). KTH Diva.
Insights into the activity of nickel boride/nickel heterostructures for efficient methanol electrooxidation. (2022, August 6). PMC.
Method of reactivation of raney nickel. (n.d.). Google Patents.
Desulfurization with Raney Nickel. (n.d.). ResearchGate.
Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. (n.d.). Organic Reactions.
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC.
Pettit, G. R., & Kadunce, R. E. (1962). Desulfurization with Raney Nickel. II. Sulfonamides. Journal of Organic Chemistry, 27(12), 4566-4570.
Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. (2016, May 30). SciSpace.
Khurana, J. M., Kukreja, G., & Bansal, G. (2002). Desulfurization of thioureas, benzimidazoline-2-thiones and 1,3-dihydro-1,3-diaryl-2-thioxopyrimidine-4,6(2H,5H)-diones with nickel boride at ambient temperature.
Reductive Desulfurization. (2017, May 26). Chem-Station Int. Ed. Retrieved from chem-station.
Operational Guide: Safe Handling and Disposal of 2-Mercapto-4-methyl-5-hydroxyethylthiazole
Here is the comprehensive, field-proven operational guide for the safe handling, neutralization, and disposal of 2-Mercapto-4-methyl-5-hydroxyethylthiazole. 2-Mercapto-4-methyl-5-hydroxyethylthiazole is a sulfur-containi...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive, field-proven operational guide for the safe handling, neutralization, and disposal of 2-Mercapto-4-methyl-5-hydroxyethylthiazole.
2-Mercapto-4-methyl-5-hydroxyethylthiazole is a sulfur-containing heterocyclic compound frequently utilized as a building block in drug development and chemical synthesis[1]. Because it contains a free mercapto (-SH) group, this compound is classified as a "stench chemical." It exhibits a highly offensive odor detectable at parts-per-billion (ppb) concentrations and poses acute oral and respiratory toxicity risks[2],[3]. Proper disposal goes beyond standard chemical waste management; it requires active chemical neutralization to mitigate environmental hazards and prevent facility-wide odor contamination.
Physicochemical & Hazard Profile
Before handling or disposing of the chemical, personnel must be familiar with its quantitative properties and hazard classifications to ensure proper engineering controls are utilized.
The Mechanistic Logic of Thiol Disposal (Expertise & Experience)
Do not simply discard mercaptans into a standard organic waste carboy. The free thiol group is highly nucleophilic, volatile, and can generate toxic hydrogen sulfide gas if inadvertently mixed with acidic waste. If left untreated, the odor will rapidly permeate the laboratory exhaust system, often triggering false natural gas leak alarms[3].
To safely dispose of this compound, we employ an oxidative quenching strategy. By reacting the chemical with an excess of sodium hypochlorite (NaOCl, household bleach), the volatile mercaptan is oxidized into a stable, water-soluble, and odorless sulfonic acid (-SO3H) or disulfide[4].
Causality Check: The oxidation reaction of thiols is highly exothermic. Adding the thiol too quickly to the bleach can cause the solution to boil, aerosolizing the stench before it can be neutralized. Therefore, utilizing an ice bath and dropwise addition are critical for a safe, controlled protocol[5].
Step-by-Step Disposal & Neutralization Protocol
Pre-Disposal Safety: All manipulations, including weighing and quenching, MUST be performed inside a certified chemical fume hood with the sash kept as low as possible[6]. Wear chemical-resistant gloves (double-gloved nitrile), a lab coat, and safety goggles[7].
Protocol 1: Neutralization of Liquid Residues and Glassware
Prepare the Oxidation Bath : In a fume hood, prepare a bath of 5.25% sodium hypochlorite (standard unscented bleach). For every 0.1 mol of 2-Mercapto-4-methyl-5-hydroxyethylthiazole, use at least a 25% excess of bleach to ensure complete oxidation[4].
Cool the Bath : Place the bleach solution in an ice-water bath. Cooling prevents the volatilization of unreacted mercaptans during the exothermic reaction[5].
Slow Addition : Slowly add the 2-Mercapto-4-methyl-5-hydroxyethylthiazole (or its solvent solution) dropwise to the stirred bleach solution.
Deodorize Glassware : Submerge any contaminated glassware, spatulas, or syringes directly into the bleach bath. Allow them to soak for a minimum of 2 hours (preferably overnight)[3].
Self-Validation : This protocol is self-validating. Once the exothermic reaction ceases and the characteristic sulfurous odor completely disappears, the thiol has been successfully oxidized[4]. If the stench persists, the oxidation is incomplete; add more NaOCl.
Final Disposal : Once neutralized and pH-adjusted (between 5.0 and 9.0), the aqueous solution can typically be disposed of as aqueous chemical waste[8].
Protocol 2: Management of Solid Consumables
Segregation : Do not place gloves, paper towels, or weighing boats contaminated with the chemical into standard laboratory trash.
Containment : Seal all contaminated solid consumables inside a heavy-duty plastic bag (double-bagging is highly recommended) immediately after use[3].
Over-packing : Place the sealed bag into a secondary solid waste container with a tight-fitting lid. Adding a layer of activated carbon inside the outer container will adsorb any fugitive odors[6].
Labeling : Label clearly as "Hazardous Solid Waste - Stench Chemical (Thiol)" and request an EHS pickup for incineration[3].
Protocol 3: Spill Response Workflow
If a spill occurs outside the fume hood:
Evacuate and Isolate : Alert personnel and restrict access to the area[3].
Absorb : Cover the spill with an inert absorbent material (e.g., dry sand, vermiculite, or a dedicated chemical spill pad)[7].
Neutralize : Carefully pour a cooled 5.25% bleach solution over the absorbent material to oxidize the thiol in place[3].
Collect : Scoop the neutralized slurry into a compatible, sealable container, double-bag it, and label it for hazardous waste disposal[7].
Workflow Visualization
Logical workflow for the segregation, neutralization, and disposal of malodorous thiol waste.
References
NextSDS . 2-Mercaptothiazole — Chemical Substance Information. Retrieved from:[Link]
Columbia University Environmental Health & Safety . SOP for Stench Chemicals. Retrieved from:[Link]
National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Retrieved from:[Link]
National Institutes of Health (NIH) . Chemical Safety Guide, 6th Ed. Retrieved from: [Link]
Personal protective equipment for handling 2-Mercapto-4-methyl-5-hydroxyethylthiazole
Title: Standard Operating Procedure: PPE, Handling, and Disposal of 2-Mercapto-4-methyl-5-hydroxyethylthiazole Introduction & Chemical Profiling 2-Mercapto-4-methyl-5-hydroxyethylthiazole (CAS: 1124-01-2), also known as...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Standard Operating Procedure: PPE, Handling, and Disposal of 2-Mercapto-4-methyl-5-hydroxyethylthiazole
Introduction & Chemical Profiling
2-Mercapto-4-methyl-5-hydroxyethylthiazole (CAS: 1124-01-2), also known as 5-(2-Hydroxyethyl)-4-methylthiazole-2-thiol, is a specialized thiazole derivative utilized in advanced organic synthesis and drug development[1],[2]. The presence of a highly reactive sulfhydryl (thiol, -SH) group dictates its primary hazard profile. Thiols bind aggressively to olfactory receptors, making their pungent, nauseating odor detectable at parts-per-billion (ppb) thresholds. Beyond the severe stench, this compound acts as a potent skin, eye, and respiratory irritant[3].
Causality of Hazard: The nucleophilic nature of the thiol group makes it prone to rapid oxidation and disulfide bond formation. If inhaled or exposed to mucous membranes, it can cause severe localized irritation and respiratory distress. Consequently, strict engineering controls (fume hoods) and rigorous Personal Protective Equipment (PPE) are non-negotiable.
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires understanding the permeation kinetics of organic thiols. Standard latex gloves offer virtually zero protection against low-molecular-weight sulfur compounds and will allow rapid breakthrough.
Table 1: Quantitative PPE Specifications for Thiol Handling
PPE Category
Specification / Material
Quantitative Metric
Justification
Hand Protection
Nitrile Rubber (NBR) or Neoprene
Min. thickness: 0.11 mm Breakthrough: >480 min
Prevents permeation of organic thiols. Double-gloving is mandatory to prevent skin absorption during transfers.
Eye Protection
Safety Goggles + Face Shield
ANSI Z87.1 certified 99% UV protection
Protects against micro-droplets and exothermic splashes during chemical neutralization[3].
Respiratory
ABEK Combination Cartridge
Filter efficiency: >99.95% (P3)
'B' and 'K' filters specifically neutralize acidic gases and sulfur-containing vapors if handled outside a hood.
Body Protection
Flame-Resistant Lab Coat
Fabric weight: 4.5 oz/yd²
Protects against accidental ignition of volatile organic solvents frequently used in thiazole synthesis.
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every handling step must include a containment verification check to prevent fugitive emissions.
Protocol 1: Standard Handling and Transfer
Environmental Verification: Ensure the chemical fume hood face velocity is operating at a minimum of 100 feet per minute (fpm). All work must be conducted at least 6 inches behind the sash[3].
Apparatus Setup: Assemble all reaction vessels over a secondary containment tray. If utilizing a vacuum line or rotary evaporator, you must install a liquid trap containing 5–30% sodium hypochlorite (bleach) between the pump and the apparatus. This chemically scrubs fugitive thiol vapors before they reach the pump exhaust[4],[5].
Transfer: Open the primary container only deep within the fume hood. Use dedicated, disposable spatulas or glass pipettes to prevent cross-contamination.
Decontamination: Immediately rinse all transfer equipment with a compatible organic solvent (e.g., acetone) into a designated thiol waste container. Submerge the rinsed glassware in a 1:1 bleach-water bath for a minimum of 14 hours to destroy residual odors[6].
Spill Response & Neutralization (The Chemistry of Disposal)
Causality of Neutralization: You cannot simply dilute or mask a thiol spill. The sulfhydryl group must be chemically oxidized. Treatment with an excess of sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) cleaves the S-H bond, converting the volatile, malodorous thiol (R-SH) into a highly water-soluble, non-volatile, and odorless sulfonic acid (R-SO₃H)[4],[7].
Caption: Workflow for the containment, oxidative neutralization, and disposal of thiol-based chemical spills.
Protocol 2: Step-by-Step Spill Neutralization
Containment: For spills <50 mL inside a fume hood, immediately cover the spill with an inert absorbent material such as sand or commercial vermiculite. Never use combustible materials like paper towels, as the subsequent oxidation reaction is exothermic[3].
Oxidation: Slowly and carefully pour a freshly prepared 5–10% sodium hypochlorite (household bleach) solution over the absorbent material. Monitor for heat generation[3],[4].
Incubation: Vigorously mix the slurry if safe to do so, then allow the mixture to sit undisturbed in the fume hood for 14 to 24 hours. This extended incubation ensures the complete oxidative conversion of the thiol to the corresponding sulfonate[6],[4].
Verification (Self-Validation): After 24 hours, carefully waft the air above the spill zone. If the characteristic pungent sulfur odor is completely absent, the neutralization chemistry was successful[4]. If the odor persists, apply additional bleach solution and wait an additional 12 hours.
Collection: Using a plastic scoop, transfer the neutralized, odorless slurry into a high-density polyethylene (HDPE) hazardous waste container. Label appropriately as "Oxidized Thiol Solid Waste" and dispose of according to institutional EHS guidelines[3].
References
NextSDS. "2-Mercapto-4-methyl-5-hydroxyethylthiazole - Chemical Substance Information." Available at:
BenchChem. "Effective Removal of Thiol Odors from Laboratory Glassware." Available at:
Michigan Technological University (MTU). "Standard Operation Procedure for Disposal of Unknown Thiols." Available at:
Organic Syntheses. "Working with Hazardous Chemicals: Thiol Odor Management." Available at: